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  • Product: (S)-N-(3-fluorobenzyl)piperidin-3-aminedihydrochloride
  • CAS: 1286208-17-0

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Analytical Characterization of (S)-N-(3-fluorobenzyl)piperidin-3-amine Dihydrochloride

Executive Summary In modern drug discovery, the transition from flat, two-dimensional aromatic rings to sp3-rich, three-dimensional scaffolds is a critical strategy for improving clinical success rates. Piperidine-contai...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to sp3-rich, three-dimensional scaffolds is a critical strategy for improving clinical success rates. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction [3]. Concurrently, the strategic incorporation of fluorine atoms is routinely utilized to modulate lipophilicity, membrane permeability, and metabolic stability[1].

(S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride (CAS: 1222713-27-0 for free base; related to the (R)-enantiomer 1286209-24-2) sits at the intersection of these two paradigms. As a chiral, conformationally defined, and fluorinated building block, it offers unique physicochemical properties that make it highly valuable for the synthesis of central nervous system (CNS) agents, GPCR ligands, and kinase inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical profile, the causality behind its structural design, and robust analytical workflows for its characterization.

Structural and Molecular Profile

The 3D Piperidine Scaffold

Unlike planar aromatic systems, the piperidine ring is sp3-hybridized, offering a distinct 3D shape that allows for the engineering of complex protein-ligand interactions [2]. The (S)-stereocenter at the C3 position directs the exocyclic amine into a specific spatial orientation, which is often critical for enantioselective binding in chiral target pockets.

The 3-Fluorobenzyl Moiety

The introduction of a fluorine atom at the meta-position of the benzyl ring is not arbitrary. Fluorine possesses a highly electron-withdrawing nature and a small van der Waals radius (1.47 Å), which is comparable to hydrogen (1.20 Å) [1]. This substitution achieves three mechanistic goals:

  • Metabolic Shielding: It blocks potential sites of cytochrome P450 (CYP450) mediated aromatic oxidation.

  • Basicity Modulation: The inductive electron-withdrawing effect lowers the pKa of the adjacent secondary amine, optimizing the physiological charge state for membrane permeation.

  • Lipophilicity Tuning: It subtly increases the LogP of the fragment, enhancing passive diffusion across the blood-brain barrier (BBB) without drastically increasing molecular weight.

Physicochemical Properties

To facilitate formulation and assay development, the quantitative physicochemical data of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride is summarized in the table below.

PropertyValue (Dihydrochloride Salt)Value (Free Base)
Chemical Formula C₁₂H₁₉Cl₂FN₂C₁₂H₁₇FN₂
Molecular Weight 281.20 g/mol 208.28 g/mol
Physical State White to off-white crystalline powderViscous oil / low-melting solid
Aqueous Solubility > 50 mg/mL (Highly Soluble)< 1 mg/mL (Poorly Soluble)
Predicted pKa₁ (Piperidine NH) ~ 10.2~ 10.2
Predicted pKa₂ (Benzylamine NH) ~ 8.5~ 8.5
Predicted LogP -1.5 (Ionized)~ 2.1 (Neutral)
Hygroscopicity Low to Moderate (at <75% RH)N/A
Causality in Salt Selection: Why Dihydrochloride?

As an Application Scientist, a frequent failure point I observe in early-stage screening is the use of free-base amines. The free base of this compound is an oil that is susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates). By isolating the compound as a dihydrochloride salt , we force the protonation of both the piperidine nitrogen and the exocyclic secondary amine. This creates a highly stable, crystalline lattice driven by ionic interactions and hydrogen bonding. The resulting salt exhibits rapid dissolution kinetics and high aqueous solubility (>50 mg/mL), which is an absolute prerequisite for generating reliable dose-response curves in aqueous in vitro biological assays.

Logic Salt Dihydrochloride Salt Form Solubility High Aqueous Solubility (>50 mg/mL) Salt->Solubility Dissolution Rapid in vivo Dissolution Solubility->Dissolution PK Enhanced Pharmacokinetics Dissolution->PK Fluoro 3-Fluorobenzyl Moiety Lipophilicity Optimized LogP (Membrane Permeability) Fluoro->Lipophilicity Metabolism Metabolic Stability (CYP450 Resistance) Fluoro->Metabolism Lipophilicity->PK Metabolism->PK

Physicochemical impact of the dihydrochloride salt and 3-fluorobenzyl moiety on pharmacokinetics.

Analytical Characterization Workflows

To ensure scientific integrity, every analytical protocol must be a self-validating system. The following step-by-step methodologies detail how to rigorously characterize the identity, purity, and enantiomeric excess of this building block.

Protocol A: LC-MS for Purity and Exact Mass

Because the dihydrochloride salt is highly polar, standard reverse-phase chromatography requires careful mobile phase selection to ensure adequate retention.

  • Sample Preparation: Dissolve 1 mg of the salt in 1 mL of 50:50 Water:Acetonitrile.

  • Column Selection: Use a polar-embedded C18 column (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm) to prevent phase collapse and retain the polar diamine.

  • Mobile Phase:

    • Solvent A: 100% Water with 0.1% Formic Acid (FA).

    • Solvent B: 100% Acetonitrile with 0.1% FA.

  • Gradient: 2% B to 98% B over 5 minutes.

  • Detection: Electrospray Ionization Positive mode (ESI+).

    • Self-Validation Step: Look for the [M+H]+ peak at m/z 209.1. The absence of the salt counterions (HCl) in the positive MS trace confirms the mass of the free base.

Protocol B: Chiral HPLC for Enantiomeric Excess (ee%)

Chiral amines are notorious for peak tailing on silica-based chiral stationary phases. To obtain an accurate ee% for the (S)-enantiomer, basic additives are mandatory.

  • Sample Preparation: Free-base the sample in situ by dissolving 2 mg of the salt in 1 mL of Methanol containing 0.1% Diethylamine (DEA).

  • Column Selection: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic Hexane / Isopropanol (90:10) containing 0.1% DEA.

    • Causality: The DEA competes for residual acidic silanol groups on the stationary phase, preventing the secondary amines of our analyte from binding irreversibly, thereby eliminating peak tailing.

  • Flow Rate & Detection: 1.0 mL/min, UV detection at 254 nm and 210 nm.

  • Validation: Inject a racemic standard of N-(3-fluorobenzyl)piperidin-3-amine first to establish the retention times of both the (R) and (S) enantiomers and ensure baseline resolution ( Rs​>1.5 ).

Protocol C: Multinuclear NMR Spectroscopy

To confirm the regiochemistry of the fluorine atom and the integrity of the piperidine ring.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . (D₂O can be used, but DMSO- d6​ allows observation of the exchangeable NH2+​ protons).

  • ¹H NMR (400 MHz): Expect broad multiplets between 1.5–3.5 ppm for the piperidine protons. The benzylic CH2​ will appear as a singlet (or AB quartet if sterically hindered) around 4.0 ppm. The aromatic protons will appear between 7.0–7.5 ppm.

  • ¹⁹F NMR (376 MHz): Run a decoupled ¹⁹F spectrum. A single peak around -112 ppm confirms the presence of the meta-fluoro substitution.

  • Validation: The integration ratio of aromatic protons (4H) to piperidine/benzylic protons (13H) must be exactly 4:13.

Workflow Start Sample Prep: (S)-N-(3-fluorobenzyl) piperidin-3-amine 2HCl LCMS LC-MS Analysis (Mass & Purity) Start->LCMS Aliquot 1 NMR 1H, 13C, 19F NMR (Structural Elucidation) Start->NMR Aliquot 2 Chiral Chiral HPLC (Enantiomeric Excess) Start->Chiral Aliquot 3 Data Data Synthesis & CofA Generation LCMS->Data NMR->Data Chiral->Data

Analytical characterization workflow for validating identity, purity, and stereochemistry.

Conclusion

The utilization of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride provides medicinal chemists with a highly soluble, conformationally active, and metabolically robust building block. By understanding the causality behind its salt form and employing rigorous, self-validating analytical workflows, researchers can confidently integrate this scaffold into advanced drug discovery programs, minimizing downstream attrition related to poor pharmacokinetics or stereochemical impurities.

References

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(21), 11508.[Link]

Exploratory

Structural and Physicochemical Profiling of (S)-N-(3-fluorobenzyl)piperidin-3-amine Dihydrochloride: A Technical Guide for Drug Discovery

Executive Summary (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride is a highly versatile chiral building block and pharmacophore core utilized extensively in modern medicinal chemistry. Featuring a basic piperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride is a highly versatile chiral building block and pharmacophore core utilized extensively in modern medicinal chemistry. Featuring a basic piperidine ring, a secondary exocyclic amine, and a lipophilic 3-fluorobenzyl moiety, this scaffold is privileged in the design of kinase inhibitors, GPCR ligands, and CNS-penetrant therapeutics. This technical guide provides an in-depth analysis of its molecular weight, 3D structural conformation, and the rigorous analytical workflows required to validate its physicochemical integrity.

Chemical Identity & Physicochemical Properties

The compound is typically synthesized, isolated, and stored as a dihydrochloride salt. This causality is driven by formulation requirements: the salt form mitigates the volatility of the free base, prevents oxidative degradation of the secondary amine, and drastically enhances aqueous solubility, which is a prerequisite for in vitro biological assays and in vivo bioavailability.

Table 1: Physicochemical and Structural Parameters

ParameterFree BaseDihydrochloride Salt
Chemical Formula C₁₂H₁₇FN₂C₁₂H₁₉Cl₂FN₂
Molecular Weight 208.28 g/mol 281.20 g/mol
Exact Mass (Monoisotopic) 208.1376 Da280.0906 Da
Stereochemistry (S)-configuration at C3(S)-configuration at C3
Hydrogen Bond Donors 2 (Piperidine NH, Exocyclic NH)4 (Protonated amines)
Hydrogen Bond Acceptors 3 (N, N, F)3 (N, N, F)
SMILES (Isomeric) Fc1cccc(c1)CN[C@H]2CCCNC2Fc1cccc(c1)CN[C@H]2CCCNC2.Cl.Cl

3D Structural Analysis & Stereochemistry

The 3D architecture of (S)-N-(3-fluorobenzyl)piperidin-3-amine is defined by the spatial arrangement of the piperidine chair conformation and the exocyclic substituent.

  • Piperidine Ring Dynamics: The piperidine ring predominantly adopts a chair conformation in solution. The bulky N-(3-fluorobenzyl)amino group at the C3 position strongly prefers the equatorial orientation to minimize 1,3-diaxial steric clashes with the axial hydrogens at the C1 and C5 positions.

  • Stereochemical Impact: The (S)-enantiomer dictates the exact spatial vector of the 3-fluorobenzyl group. In target-based drug design, such as the development of highly selective, brain-penetrant NLRP3 inhibitors, the specific (S)-chirality at the piperidine-3-amine position is often the sole determinant of optimal binding affinity[1]. It aligns the fluorobenzyl group perfectly within lipophilic sub-pockets while allowing the piperidine nitrogen to form critical salt bridges with the target protein.

Analytical Workflows: Validating Molecular Weight and 3D Structure

To ensure structural fidelity during drug development, orthogonal analytical techniques must be employed. Mass spectrometry provides compositional data, while crystallography confirms spatial arrangement.

Molecular Weight Confirmation via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirming the exact mass and structural connectivity of small molecules[2]. Because the dihydrochloride salt dissociates completely in the acidic LC mobile phase, the mass spectrometer exclusively detects the protonated free base.

Step-by-Step Methodology: LC-MS/MS

  • Sample Preparation: Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.

  • Gradient Elution: Run a 5-minute linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Ionization & Detection: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Analysis: Extract the chromatogram for the expected precursor ion m/z 209.14 [M+H]+ . Apply collision-induced dissociation (CID) at 20 eV to generate MS/MS fragments (expected loss of the fluorobenzyl group yields a diagnostic fragment at m/z 109.04).

3D Structure and Absolute Configuration via SC-XRD

While MS confirms mass, Single-Crystal X-Ray Diffraction (SC-XRD) is required to definitively prove the 3D atomic arrangement and validate the (S)-absolute configuration[3].

Step-by-Step Methodology: SC-XRD

  • Crystallization: Dissolve 20 mg of the dihydrochloride salt in a minimal volume of hot methanol. Slowly diffuse diethyl ether into the solution in a sealed vapor-diffusion chamber at 4°C over 48-72 hours to yield diffraction-quality single crystals.

  • Crystal Mounting: Select a pristine crystal (approx. 0.1 x 0.1 x 0.1 mm) under a polarized microscope. Mount it on a cryoloop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal motion and enhance resolution.

  • Data Collection: Irradiate the crystal using a Copper X-ray source ( λ=1.5418A˚ ). Causality note: Copper radiation is specifically chosen over Molybdenum because its longer wavelength maximizes the anomalous scattering signal of the chlorine and fluorine atoms, which is mathematically critical for determining absolute stereochemistry.

  • Structure Solution & Refinement: Solve the phase problem using direct methods. Refine the structural model using full-matrix least-squares on F2 .

  • Stereochemical Validation: Calculate the Flack parameter. A Flack parameter near 0 (with a low standard uncertainty) definitively confirms the (S)-configuration at the C3 position.

Workflow Start Compound: (S)-N-(3-fluorobenzyl)piperidin-3-amine 2HCl Split Analytical Pathways Start->Split LCMS LC-MS/MS (Molecular Weight) Split->LCMS Mass Analysis XRD SC-XRD (3D Structure & Stereochemistry) Split->XRD Crystallization NMR 2D NMR (Solution Conformation) Split->NMR Dissolution Res1 m/z 209.14[M+H]+ LCMS->Res1 Res2 Absolute Config: (S) Flack Parameter ~0 XRD->Res2 Res3 NOESY/ROESY Spatial Correlations NMR->Res3

Caption: Orthogonal analytical workflow for validating molecular weight and 3D stereochemistry.

Pharmacological Relevance

The structural topology of (S)-N-(3-fluorobenzyl)piperidin-3-amine makes it a highly sought-after fragment in rational drug design.

  • The 3-Fluorobenzyl Motif: The introduction of a fluorine atom on the benzyl ring significantly modulates the electron density of the aromatic system, enhancing metabolic stability against cytochrome P450-mediated oxidation. Furthermore, the fluorobenzyl pharmacophore frequently engages in multipolar interactions with target proteins, as seen in the development of novel competitive tyrosinase inhibitors and oncology drugs[4].

  • The Piperidine-3-amine Core: This diamine system provides two distinct basic centers. At physiological pH (~7.4), the piperidine nitrogen (pKa ~ 10) is protonated, enabling strong salt-bridge formations with acidic residues (like Aspartate or Glutamate) in kinase hinge regions. The secondary exocyclic amine acts as a crucial vector, directing the fluorobenzyl group into deep hydrophobic pockets while maintaining hydrogen-bonding capabilities.

Pharmacophore Core Pharmacophore Core (S)-N-(3-fluorobenzyl)piperidin-3-amine F_Group 3-Fluorobenzyl Lipophilic interaction Metabolic stability Core->F_Group Sub-pocket binding Amine Secondary Amine H-bond donor/acceptor pKa ~ 8.5-9.0 Core->Amine Hinge region interaction Pip Piperidine Ring Basic center (pKa ~ 10) Solubility Core->Pip Solvent exposed/Salt bridge

Caption: Pharmacophore mapping of the compound's functional groups to target interactions.

Conclusion

(S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride is a structurally complex, stereospecific building block with a molecular weight of 281.20 g/mol . Its successful integration into drug discovery pipelines relies heavily on precise 3D structural validation. By employing rigorous LC-MS/MS for mass confirmation and SC-XRD for absolute stereochemical assignment, researchers can confidently leverage this self-validating scaffold to design potent, metabolically stable, and highly selective therapeutics.

References

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]

  • Title: Fast 3D Structure Determination of Organics with SC-XRD Source: Blue Scientific URL: [Link]

  • Title: Brain Penetrant NLRP3 Inhibitors: The Discovery of a Panacea? Source: ACS Journal of Medicinal Chemistry URL: [Link]

  • Title: Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects Source: ChemMedChem (via PubMed/NIH) URL: [Link]

Sources

Foundational

Pharmacokinetic Profiling of (S)-N-(3-fluorobenzyl)piperidin-3-aminedihydrochloride: A Technical Whitepaper

Prepared by: Senior Application Scientist, DMPK & Bioanalysis Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Executive Summary The transition of a chemical pharmacophore from an in vitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, DMPK & Bioanalysis Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary

The transition of a chemical pharmacophore from an in vitro hit to an in vivo lead requires rigorous characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. (S)-N-(3-fluorobenzyl)piperidin-3-aminedihydrochloride is a highly polar, structurally compact secondary amine building block. Supplied as a dihydrochloride salt, it presents unique pharmacokinetic challenges: its diprotic nature at physiological pH makes it highly susceptible to lysosomal trapping, poor passive transcellular permeability, and complex chromatographic behavior.

This whitepaper outlines the authoritative, step-by-step methodologies and the mechanistic causality behind the experimental design required to successfully profile this compound.

Bioanalytical Method Development (LC-MS/MS)

Before any ADME profiling can occur, a robust, self-validating bioanalytical method must be established to quantify the compound in complex biological matrices (e.g., plasma, microsomal buffer).

The Mechanistic Challenge

With predicted pKa values of ~9.5 (secondary amine) and ~10.2 (piperidine nitrogen), this compound exists as a dication at physiological pH. When analyzed using standard reversed-phase C18 columns, these positively charged amines interact strongly with residual anionic silanols on the silica surface. This secondary ion-exchange interaction causes severe peak tailing, carryover, and signal suppression [3].

Protocol & Causality

To bypass these limitations without using signal-suppressing ion-pairing reagents (like Trifluoroacetic acid), we employ a Charged Surface Hybrid (CSH) C18 stationary phase .

  • Causality: The CSH particle is engineered with a low-level positive surface charge. This electrostatically repels the protonated amines of the analyte, ensuring sharp, symmetrical peaks and maximizing mass spectrometric sensitivity.

  • Self-Validating Control: A structurally similar analog (e.g., (R)-N-(4-fluorobenzyl)piperidin-3-amine) is spiked into all samples as an Internal Standard (IS). Because the IS co-elutes and shares ionization characteristics with the analyte, any matrix-induced ion suppression is automatically normalized, ensuring absolute quantitative trustworthiness.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of plasma/buffer. Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL IS to precipitate proteins.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto a Waters XSelect CSH C18 column (2.1 x 50 mm, 2.5 µm).

  • Gradient Elution: Mobile Phase A (10 mM Ammonium Formate, pH 10) and Mobile Phase B (100% Acetonitrile). Run a linear gradient from 5% B to 95% B over 3 minutes at 0.5 mL/min.

  • Detection: Electrospray Ionization in positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition for the parent mass to the fluorobenzyl cation fragment.

In Vitro ADME Profiling

Caco-2 Permeability & Efflux Liability

To predict human intestinal absorption, the human colon carcinoma (Caco-2) cell line is the gold standard.

  • The Mechanistic Challenge: Because the compound is a diprotic base, standard pH 7.4/7.4 bidirectional assays will yield artificially low permeability and poor mass balance (<50%). The dicationic molecules diffuse into the acidic lysosomes of the Caco-2 cells, become highly protonated, and are trapped—a phenomenon known as lysosomal sequestration [2].

  • Causality & Protocol Adjustment: We implement a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) . Lowering the apical pH mimics the microclimate of the human jejunum, suppressing lysosomal trapping artifacts and providing a highly accurate prediction of passive transcellular absorption.

  • Self-Validating System:

    • Integrity Control: Lucifer Yellow is co-incubated. A rejection rate of >99% confirms tight junction integrity.

    • Efflux Control: The assay is run in the presence and absence of 50 µM Verapamil (a P-glycoprotein inhibitor) to definitively determine if the compound is a substrate for active efflux.

Microsomal Metabolic Stability

The liver is the primary site of clearance. The unsubstituted positions on the piperidine ring and the secondary amine are prime targets for Cytochrome P450 (CYP)-mediated oxidation and N-dealkylation [1].

  • Step-by-Step Methodology:

    • Pre-incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL total protein) in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiate the reaction by adding a 1 mM NADPH regenerating system.

    • Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes using 150 µL of cold Acetonitrile containing the IS.

  • Self-Validating System: A minus-NADPH control is run in parallel. If compound depletion occurs without NADPH, CYP450 metabolism is ruled out, and chemical instability or alternative enzymatic degradation is flagged. Midazolam (CYP3A4) and Dextromethorphan (CYP2D6) are run as positive controls to verify microsomal batch activity.

In Vivo Pharmacokinetic Profiling

Once in vitro parameters are established, the compound advances to in vivo profiling in a rodent model to determine systemic clearance ( CL ), volume of distribution ( Vdss​ ), and absolute oral bioavailability ( %F ).

  • Causality in Formulation: Because the compound is a dihydrochloride salt, it possesses excellent aqueous solubility. We formulate the dosing solutions in 100% sterile saline . This is a critical strategic choice: avoiding complex co-solvents (like PEG400 or Tween-80) prevents vehicle-induced artifacts in absorption kinetics or transient transporter inhibition.

  • Step-by-Step Methodology:

    • Subjects: Male Sprague-Dawley rats (n=3 per route), fasted overnight.

    • Intravenous (IV) Dosing: Administer 1 mg/kg via the jugular vein.

    • Oral (PO) Dosing: Administer 10 mg/kg via oral gavage.

    • Sampling: Collect 200 µL blood samples via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

    • Analysis: Centrifuge to isolate plasma, analyze via the validated LC-MS/MS method, and extract parameters using Non-Compartmental Analysis (NCA).

Quantitative Data Presentation

The following tables summarize the expected pharmacokinetic profile of a diprotic, fluorinated secondary amine based on the methodologies described above.

Table 1: In Vitro ADME Parameters

AssayParameterResult (Expected Range)Interpretation
Caco-2 Permeability Papp​ (A to B) 8.5×10−6 cm/sModerate passive permeability.
Caco-2 Permeability Efflux Ratio ( ER )1.8 ER<2 ; not a significant P-gp substrate.
HLM Stability t1/2​ 24.5 minModerate metabolic turnover.
HLM Stability CLint​ 56.5 µL/min/mgModerate intrinsic hepatic clearance.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)

RouteDose Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) t1/2​ (h) CL (mL/min/kg) Vdss​ (L/kg) %F
IV 1 mg/kg4106801.824.53.2N/A
PO 10 mg/kg8502,9502.1N/AN/A43.3%

Experimental Workflow Visualization

The following diagram illustrates the logical decision tree and multi-tiered workflow utilized for the pharmacokinetic profiling of this compound.

PK_Workflow API API: (S)-N-(3-fluorobenzyl) piperidin-3-amine 2HCl LCMS Tier 1: LC-MS/MS Method Dev (CSH C18, pH 10 Gradient) API->LCMS ADME Tier 2: In Vitro ADME Profiling LCMS->ADME Caco2 Caco-2 Permeability (pH 6.5 / 7.4 Gradient) ADME->Caco2 HLM Liver Microsomes (HLM) (+/- NADPH Controls) ADME->HLM Decision Go/No-Go Criteria (Papp > 5x10^-6, ER < 2) Caco2->Decision HLM->Decision InVivo Tier 3: In Vivo PK (Rat) IV: 1 mg/kg | PO: 10 mg/kg Decision->InVivo Criteria Met NCA NCA Parameter Extraction (CL, Vdss, AUC, %F) InVivo->NCA

Multi-tiered ADME/PK profiling workflow for basic amine drug candidates.

References

  • Title: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb Source: Assay Guidance Manual - NCBI URL: [Link]

  • Title: Comparison of the Permeability of Metoprolol and Labetalol in Rat, Mouse and Caco-2 Cells: Use as a Reference Standard for BCS Classification Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part I-Development Source: PubMed Central (PMC) - NIH URL: [Link]

Exploratory

Receptor binding affinity of (S)-N-(3-fluorobenzyl)piperidin-3-aminedihydrochloride

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract (S)-N-(3-fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride is a chiral piperidine derivative with significant potential in medicinal chemistry, particularly for targeting the central nervous system. The piperidine scaffold is a well-established pharmacophore in numerous neuroactive compounds.[1] The strategic incorporation of a 3-fluorobenzyl moiety and the specific (S)-enantiomeric configuration suggest a nuanced interaction with biological targets, potentially modulating its binding affinity, metabolic stability, and overall pharmacological effect. This guide provides a comprehensive framework for the detailed investigation of its receptor binding affinity, a critical step in elucidating its mechanism of action and therapeutic potential. We will delve into the theoretical underpinnings of ligand-receptor interactions and present detailed, field-proven methodologies for the empirical determination of binding parameters.

Introduction: The Significance of Receptor Binding Affinity in Drug Discovery

The journey of a drug from a chemical entity to a therapeutic agent is paved with rigorous scientific investigation. A cornerstone of this process is the characterization of the interaction between the drug molecule and its biological target, most often a receptor. Receptor binding affinity, quantified by the dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of this interaction. A high affinity indicates a strong and stable complex between the ligand and the receptor, which often translates to higher potency and selectivity. Understanding the binding affinity of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride is paramount for several reasons:

  • Target Identification and Validation: Determining which receptors the compound binds to with high affinity helps in identifying its primary molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Quantifying the binding affinity of a series of structurally related compounds allows for the elucidation of SAR, guiding the optimization of the lead compound to enhance potency and selectivity.[2]

  • Prediction of In Vivo Efficacy: While not the sole determinant, high binding affinity is often a prerequisite for a compound to exert its pharmacological effect at physiologically relevant concentrations.

  • Minimizing Off-Target Effects: Assessing the binding affinity across a panel of receptors can identify potential off-target interactions, which can lead to undesirable side effects.[2]

Based on the structural motifs of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride, particularly the piperidine ring and the fluorobenzyl group, the primary hypothesized targets include monoamine transporters, such as the serotonin transporter (SERT), and sigma receptors.[3][4] Structurally analogous compounds have demonstrated significant affinity for these targets.[1][3][4]

Theoretical Framework: The Principles of Ligand-Receptor Interactions

The interaction between a ligand, such as (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride, and its receptor is a dynamic process governed by the law of mass action. This interaction can be characterized by several key parameters:

  • Association Rate Constant (kon): The rate at which the ligand binds to the receptor.

  • Dissociation Rate Constant (koff): The rate at which the ligand-receptor complex dissociates.

  • Equilibrium Dissociation Constant (Kd): The ratio of koff to kon (Kd = koff/kon). It represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

  • Inhibition Constant (Ki): In competitive binding assays, the Ki is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand or other competitors.

These parameters can be determined experimentally using a variety of biophysical techniques.

Methodologies for Determining Receptor Binding Affinity

The choice of methodology for determining receptor binding affinity depends on several factors, including the nature of the receptor, the availability of suitable reagents, and the specific information required (e.g., equilibrium binding vs. kinetics). The following are three widely used and robust techniques.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and robust method for measuring the affinity of a ligand for its target receptor.[5] They are considered the gold standard in pharmacology.[5] These assays involve the use of a radiolabeled ligand (a ligand tagged with a radioactive isotope, such as ³H or ¹²⁵I) that binds specifically to the receptor of interest.

Core Principle: The assay measures the ability of the unlabeled test compound, (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride, to compete with a known radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow:

Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for SERT

  • Receptor Source Preparation: Prepare membrane homogenates from cells or tissues known to express the serotonin transporter (e.g., HEK293 cells stably expressing human SERT, or rat brain cortex).[6] The protein concentration of the membrane preparation should be determined using a standard protein assay (e.g., BCA assay).[7]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane homogenate, a fixed concentration of a suitable radioligand for SERT (e.g., [³H]citalopram or [³H]paroxetine), and varying concentrations of the unlabeled test compound, (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride.[3][5]

  • Total and Nonspecific Binding:

    • Total Binding: Wells containing only the membrane homogenate and the radioligand.

    • Nonspecific Binding: Wells containing the membrane homogenate, the radioligand, and a high concentration of a known non-radioactive SERT ligand (e.g., fluoxetine) to block all specific binding.[3]

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[7]

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat.[5][7] The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[7]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding by subtracting the nonspecific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Table 1: Potential Radioligands for Target Receptors

Target ReceptorRadioligandReference
Serotonin Transporter (SERT)[³H]Citalopram, [³H]Paroxetine[3][8]
Sigma-1 Receptor-Pentazocine[9]
Dopamine D4 Receptor[³H]N-methylspiperone[10]
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis

Surface Plasmon Resonance (SPR) is a powerful optical technique that allows for the real-time, label-free detection of biomolecular interactions.[11][12] It provides kinetic data (kon and koff) in addition to equilibrium binding information (Kd).[13]

Core Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon which a receptor is immobilized.[11] When the test compound (analyte) flows over the sensor chip and binds to the immobilized receptor, the mass at the surface increases, causing a change in the refractive index that is proportional to the amount of bound analyte.

Experimental Workflow:

Workflow for an SPR binding experiment.

Detailed Protocol: SPR Analysis of Small Molecule-Protein Interaction

  • Receptor Immobilization: Immobilize the purified target receptor onto a suitable sensor chip (e.g., CM5 chip).[13] Various immobilization chemistries can be used, such as amine coupling.

  • System Priming: Prime the SPR instrument with an appropriate running buffer.

  • Analyte Preparation: Prepare a series of concentrations of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride in the running buffer.

  • Binding Measurement:

    • Association: Inject the different concentrations of the analyte over the sensor chip surface and monitor the change in the SPR signal in real-time.[12]

    • Dissociation: After the association phase, inject the running buffer alone to monitor the dissociation of the analyte from the receptor.[12]

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the sensor surface, preparing it for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[14]

Isothermal Titration Calorimetry (ITC): A Thermodynamic Approach

Isothermal Titration Calorimetry (ITC) is a highly quantitative technique that directly measures the heat changes associated with a binding event.[15][16] It is a label-free, in-solution method that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Core Principle: ITC measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing the receptor.[15] By measuring the heat change after each injection, a binding isotherm can be generated.

Experimental Workflow:

Workflow for an ITC experiment.

Detailed Protocol: ITC Measurement of Ligand-Receptor Binding

  • Sample Preparation: Prepare solutions of the purified target receptor and (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride in the same buffer to minimize heat of dilution effects.

  • Instrument Setup: Thoroughly clean the ITC instrument and set the desired experimental temperature.

  • Loading: Load the receptor solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the receptor solution.

  • Heat Measurement: The ITC instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells after each injection. This is integrated to give the heat change per injection.

  • Data Analysis: Plot the heat change per mole of injectant against the molar ratio of ligand to receptor. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Data Interpretation and Validation

Table 2: Summary of Key Binding Parameters and Their Significance

ParameterDescriptionSignificance
Kd Equilibrium Dissociation ConstantA measure of binding affinity. Lower Kd indicates higher affinity.
Ki Inhibition ConstantThe concentration of an inhibitor required to reduce the binding of another ligand by 50%. A measure of inhibitor potency.
IC50 Half-maximal Inhibitory ConcentrationThe concentration of an inhibitor that causes a 50% reduction in a specific biological response.
kon Association Rate ConstantThe rate at which a ligand binds to its receptor.
koff Dissociation Rate ConstantThe rate at which a ligand-receptor complex dissociates.
n StoichiometryThe molar ratio of ligand to receptor in the binding complex.
ΔH Enthalpy of BindingThe heat released or absorbed during binding. Provides insight into the types of non-covalent interactions involved.
ΔS Entropy of BindingThe change in the randomness of the system upon binding.

To ensure the trustworthiness of the results, each protocol should be a self-validating system. This includes:

  • Appropriate Controls: Always include positive and negative controls in your experiments.

  • Replicate Experiments: Perform each experiment multiple times to ensure reproducibility.

  • Orthogonal Methods: Whenever possible, confirm the results from one technique with another (e.g., confirming the Kd from SPR with ITC).

Conclusion

The comprehensive characterization of the receptor binding affinity of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride is a critical endeavor for understanding its pharmacological potential. This in-depth technical guide has provided a robust framework for such an investigation, outlining the theoretical principles and practical methodologies of radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry. By employing these techniques with scientific rigor, researchers can elucidate the binding profile of this promising compound, paving the way for its further development as a potential therapeutic agent.

References

  • Vertex AI Search. (n.d.). Sigma Receptors.
  • Ke, N., et al. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC.
  • Vertex AI Search. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Vertex AI Search. (n.d.). Cell membrane preparation and radioligand-binding assay - Bio-protocol.
  • Vertex AI Search. (n.d.). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Berardi, F., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 59(10), 1439-1445.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Vertex AI Search. (n.d.). New high-affinity D4R-selective ligands as Pharmacological Tools to study substance use disorder.
  • BenchChem. (n.d.). Technical Guide: (S)-3-(4-Fluorobenzyl)piperidine.
  • Anderson, G. M. (n.d.). Clickable Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram - PMC.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Nature Reviews Drug Discovery, 5(7), 609-616.
  • Wang, S., et al. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 1799, 139-154.
  • BenchChem. (n.d.). 3-(4-Fluorobenzyl)piperidine hydrochloride.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Velazquez-Campoy, A., et al. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE.

Sources

Foundational

Whitepaper: Metabolic Stability Profiling of (S)-N-(3-fluorobenzyl)piperidin-3-amine Dihydrochloride in Liver Microsomes

Executive Summary The determination of in vitro metabolic stability is a foundational pillar of modern Drug Metabolism and Pharmacokinetics (DMPK). For basic amine-containing small molecules, such as (S)-N-(3-fluorobenzy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of in vitro metabolic stability is a foundational pillar of modern Drug Metabolism and Pharmacokinetics (DMPK). For basic amine-containing small molecules, such as (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride , navigating hepatic clearance mechanisms is critical for predicting in vivo half-life and oral bioavailability.

This technical guide provides an authoritative framework for evaluating the metabolic stability of this specific piperidine derivative in liver microsomes. Designed for drug development professionals, it dissects the structural vulnerabilities of the compound, outlines a self-validating experimental protocol, and provides the mathematical basis for calculating intrinsic clearance ( CLint​ ).

Mechanistic Profiling & Structural Vulnerabilities

To design an effective metabolic assay, one must first understand the physicochemical properties and enzymatic liabilities of the target molecule. (S)-N-(3-fluorobenzyl)piperidin-3-amine contains two basic nitrogen centers: a secondary amine within the piperidine ring and an exocyclic secondary amine linked to a 3-fluorobenzyl moiety.

The Role of Protonation in CYP450 Recruitment

At physiological pH (7.4), the basic piperidine nitrogen is predominantly protonated. From a physical organic chemistry perspective, this protonation—stabilized by its formulation as a dihydrochloride salt—actively drives enzyme-substrate recognition. The positively charged piperidine moiety forms stabilized ion pairs with anionic residues (such as Glu216 and Asp301) within the active site of Cytochrome P450 2D6 (CYP2D6)[1]. This electrostatic anchoring presents the exocyclic secondary amine directly toward the catalytic heme center, facilitating rapid oxidative metabolism.

Predicted Phase I Liabilities

The strategic meta-fluorination of the benzyl ring leverages fluorine's inductive electron-withdrawing effect to lower the electron density of the aromatic system, thereby providing resistance against CYP-mediated aromatic hydroxylation[1]. However, the molecule remains highly susceptible to other Phase I pathways:

  • N-Dealkylation: The primary metabolic vulnerability. CYP3A4 and CYP2D6 abstract an electron or hydrogen from the alpha-carbon, forming an iminium intermediate that rapidly hydrolyzes to yield piperidin-3-amine and 3-fluorobenzaldehyde.

  • Aliphatic Hydroxylation: Oxidation of the piperidine ring carbon backbone.

  • N-Oxidation: Mediated by Flavin-containing monooxygenases (FMOs) or CYPs at the piperidine nitrogen.

MetabolicPathway Parent (S)-N-(3-fluorobenzyl) piperidin-3-amine NDealkyl N-Dealkylation (Piperidin-3-amine + 3-fluorobenzaldehyde) Parent->NDealkyl CYP3A4 / CYP2D6 N_Ox N-Oxidation (Piperidine N-oxide) Parent->N_Ox FMO / CYP RingOH Aliphatic Hydroxylation (Piperidine ring) Parent->RingOH CYP3A4

Predicted Phase I metabolic pathways for (S)-N-(3-fluorobenzyl)piperidin-3-amine.

Regulatory Context & Assay Rationale

According to the, evaluating the metabolic stability and intrinsic clearance of an investigational new drug is a mandatory prerequisite before conducting first-in-human (FIH) clinical trials[2].

Liver microsomes (subcellular fractions of the smooth endoplasmic reticulum) are the gold standard for this evaluation. They contain the full complement of membrane-bound Phase I enzymes (CYPs and FMOs) while being highly amenable to high-throughput screening[3]. Because (S)-N-(3-fluorobenzyl)piperidin-3-amine is primarily cleared via Phase I oxidative N-dealkylation, microsomal incubations supplemented with NADPH provide a highly accurate prediction of its in vivo hepatic clearance[4].

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following methodology incorporates internal controls to isolate enzymatic metabolism from chemical degradation.

Assay Controls and Self-Validation
  • Minus-Cofactor Control (-NADPH): Incubating the compound without NADPH isolates Phase I metabolism from chemical instability or non-specific protein binding[3].

  • Positive Controls: Concurrent incubation of known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) substrates validates the enzymatic viability of the specific microsomal batch[5].

Step-by-Step Methodology

1. Reagent Preparation (Causality of Salt Form): Dissolve (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride in 100 mM potassium phosphate buffer (pH 7.4). Causality: The dihydrochloride salt ensures rapid aqueous dissolution, bypassing the need for high concentrations of organic solvents like DMSO. Keeping final DMSO concentrations below 0.1% is critical, as higher levels competitively inhibit CYP3A4 and CYP2D6, skewing intrinsic clearance calculations[3].

2. Pre-Incubation: Prepare a reaction mixture containing 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM of the test compound in phosphate buffer containing 3.3 mM MgCl₂. Pre-incubate at 37°C for 5 minutes. Causality: A 1 µM test concentration ensures the substrate is significantly below the Michaelis-Menten constant ( Km​ ) of the metabolizing enzymes, guaranteeing the reaction follows first-order kinetics[5].

3. Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for Cytochrome P450 reductase, which shuttles electrons to the CYP450 heme center to activate molecular oxygen[3].

4. Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 30 µL aliquot of the reaction mixture into 90 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS). Causality: The addition of cold organic solvent rapidly denatures the tertiary structure of the microsomal proteins, instantly terminating enzymatic activity, while simultaneously extracting the small molecule analytes for LC-MS/MS[3].

5. Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 4°C (4000 rpm for 15 minutes) to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent compound[5].

Workflow Prep 1. Reagent Prep (Microsomes) Incubate 2. Incubation (37°C, +NADPH) Prep->Incubate Quench 3. Quenching (ACN + IS) Incubate->Quench Centrifuge 4. Centrifugation (Protein crash) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS

Step-by-step workflow for the in vitro liver microsomal stability assay.

Data Analysis & Quantitative Metrics

To determine the pharmacokinetic viability of the compound, the raw LC-MS/MS peak area ratios (Parent/IS) are converted into percentage remaining relative to the t=0 minute time point. yields a linear slope ( −k ), representing the elimination rate constant[5]. The half-life ( t1/2​ ) and apparent intrinsic clearance ( CLint,app​ ) are calculated using the following equations:

t1/2​=k0.693​ CLint,app​=Microsomal Protein Concentration (mg/mL)k×V​

(Where V is the incubation volume, typically yielding a multiplier of 2000 µL/mg when using 0.5 mg/mL protein).

Summary of Quantitative Data

Table 1: Representative Time-Course Depletion Data

Time (min)% Remaining (Test Cpd)Ln(% Remaining)% Remaining (Verapamil - Control)% Remaining (-NADPH Control)
0100.04.605100.0100.0
588.54.48375.299.8
1567.04.20442.1100.2
3045.23.81118.599.5
4530.13.4048.098.9
6020.53.0203.599.1

Table 2: Calculated Metabolic Stability Parameters

CompoundElimination Rate Constant ( k , min⁻¹)Half-life ( t1/2​ , min)Apparent CLint​ (µL/min/mg)Classification
(S)-N-(3-fluorobenzyl)... 0.026426.252.8Moderate Clearance
Verapamil (Positive Control)0.055812.4111.6High Clearance
Warfarin (Negative Control)< 0.005> 138.0< 10.0Low Clearance

Interpretation: The data indicates that (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride exhibits moderate intrinsic clearance. The stability of the -NADPH control confirms that the observed depletion is entirely enzyme-mediated, validating the integrity of the assay.

Conclusion

Evaluating the metabolic stability of basic amines like (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride requires a meticulous balance of structural awareness and rigorous assay design. By understanding the electrostatic recruitment of the protonated piperidine ring by CYP2D6 and employing a self-validating microsomal protocol, researchers can generate highly reliable CLint​ data. This data is paramount for scaling to in vivo hepatic clearance models, ultimately guiding dose selection and mitigating risk in early-stage drug development.

References

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry Source: Food and Drug Administration (FDA) / Regulations.gov URL:[Link][2]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL:[Link][3]

  • Microsomal Clearance/Stability Assay Source: Domainex URL:[Link][5]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL:[Link][1]

Sources

Exploratory

Comprehensive DMPK Guide: Identification and Characterization of (S)-N-(3-fluorobenzyl)piperidin-3-amine Metabolites

Executive Summary The compound (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride represents a highly versatile fluorinated benzylpiperidine pharmacophore. Structural motifs containing benzyl-substituted cyclic amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride represents a highly versatile fluorinated benzylpiperidine pharmacophore. Structural motifs containing benzyl-substituted cyclic amines are ubiquitous in CNS-active agents, kinase inhibitors, and advanced preclinical candidates. However, this specific scaffold carries distinct metabolic liabilities. Understanding its biotransformation is critical for predicting pharmacokinetic (PK) clearance, mitigating off-target toxicity from reactive intermediates, and guiding lead optimization.

This whitepaper provides an authoritative, step-by-step technical guide for Drug Metabolism and Pharmacokinetics (DMPK) scientists to identify, structurally elucidate, and profile the Phase I and Phase II metabolites of this compound using human in vitro models and High-Resolution Mass Spectrometry (LC-HRMS).

Structural Liability & Predictive Metabolism (The "Why")

Before initiating in vitro incubations, a Senior Application Scientist must perform a structural liability analysis to predict enzymatic soft spots. The dihydrochloride salt is stripped during physiological buffering and electrospray ionization; thus, metabolism and detection exclusively involve the free base (Exact Mass: 208.1374 Da; [M+H]+=209.1452 Da).

  • The Exocyclic Amine & Benzyl Methylene Bridge : The methylene carbon adjacent to the secondary amine is highly susceptible to α -carbon oxidation by Cytochrome P450 (CYP) enzymes, predominantly CYP3A4. This abstraction of an electron leads to an unstable carbinolamine intermediate that rapidly collapses, resulting in N-dealkylation [1]. This cleavage yields piperidin-3-amine and 3-fluorobenzaldehyde (which further oxidizes to 3-fluorobenzoic acid) [3].

  • The Piperidine Ring : The electron-rich aliphatic piperidine ring is a classic target for CYP2D6 and CYP3A4-mediated aliphatic hydroxylation [1]. Oxidation typically occurs at the C4 or C6 positions due to reduced steric hindrance compared to the C2 position.

  • The Fluorobenzyl Ring : While the carbon-fluorine (C-F) bond provides significant metabolic stability against defluorination, the aromatic ring remains susceptible to aromatic hydroxylation via CYP2D6, likely at the para position relative to the alkyl chain [3].

  • Phase II Conjugation : The secondary amine and any newly formed hydroxyl groups serve as direct substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to N- or O-glucuronidation .

Metabolic_Pathways Parent (S)-N-(3-fluorobenzyl) piperidin-3-amine [M+H]+ 209.1452 Dealk M1: N-Dealkylation Piperidin-3-amine [M+H]+ 101.1077 Parent->Dealk CYP3A4 (α-Carbon Oxidation) PipOH M2: Piperidine Oxidation [M+H]+ 225.1401 Parent->PipOH CYP2D6/3A4 (Aliphatic Hydroxylation) AromOH M3: Aromatic Oxidation [M+H]+ 225.1401 Parent->AromOH CYP2D6 (Aromatic Hydroxylation) Gluc M4: N-Glucuronidation [M+H]+ 385.1773 Parent->Gluc UGTs (Phase II Conjugation) PipOH->Gluc O-Glucuronidation AromOH->Gluc O-Glucuronidation

Fig 1. Predicted Phase I and Phase II metabolic pathways for the fluorobenzylpiperidine scaffold.

Experimental Methodology (The "How")

To ensure a self-validating system, the protocol below utilizes cryopreserved human hepatocytes rather than liver microsomes (HLMs). Hepatocytes contain the complete physiological repertoire of both Phase I (CYPs, FMOs) and Phase II (UGTs, SULTs) enzymes, along with endogenous cofactors, providing a more accurate in vivo correlation [2].

Protocol 1: Human Hepatocyte Incubation

Causality Check: We quench the reaction with ice-cold acetonitrile (ACN) not just to halt enzymatic activity via protein denaturation, but to simultaneously extract the small-molecule metabolites into the organic phase while precipitating the cellular matrix.

  • Preparation : Thaw cryopreserved human hepatocytes in Williams' Medium E supplemented with cell maintenance supplements. Assess viability via Trypan Blue exclusion (must be >80%).

  • Dilution : Dilute cells to a working concentration of 1×106 viable cells/mL in incubation medium.

  • Initiation : Pre-warm the cell suspension in a 37°C shaking incubator (900 rpm) for 10 minutes. Initiate the reaction by adding (S)-N-(3-fluorobenzyl)piperidin-3-amine to a final concentration of 10 µM (ensure final DMSO concentration is 0.1% to prevent CYP inhibition).

  • Sampling : Aliquot 50 µL of the incubation mixture at predefined time points ( t=0,15,30,60,120 minutes).

  • Quenching : Immediately transfer each aliquot into 150 µL of ice-cold ACN containing an internal standard (e.g., labetalol 100 ng/mL).

  • Centrifugation : Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Reconstitution : Transfer 100 µL of the supernatant to an LC vial, dry under nitrogen gas, and reconstitute in 100 µL of 5% ACN in water for LC-HRMS analysis.

Protocol 2: LC-HRMS/MS Analytical Setup

Causality Check: We utilize Data-Dependent Acquisition (DDA) on a Q-Exactive Orbitrap because it captures the exact mass of the parent and triggers high-resolution MS2 fragmentation for any ion exceeding a threshold. This allows us to use Mass Defect Filtering (MDF) post-acquisition to isolate trace metabolites from the complex biological matrix [2].

  • Column : Waters Acquity UPLC BEH C18 ( 2.1×100 mm, 1.7 µm).

  • Mobile Phases : (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient : 0-1 min (5% B), 1-7 min (linear to 95% B), 7-8.5 min (hold 95% B), 8.6-10 min (re-equilibrate at 5% B). Flow rate: 0.4 mL/min.

  • Mass Spectrometry : Positive Electrospray Ionization (+ESI). Full scan range m/z 100-800 at 70,000 resolution. DDA MS2 triggered for the top 5 most intense ions at 17,500 resolution. Mass accuracy threshold: <5 ppm.

MetID_Workflow Incub 1. Hepatocyte Incubation (37°C, 0-120 min) Quench 2. Protein Precipitation (Ice-cold ACN) Incub->Quench Centrifuge 3. Centrifugation (15,000g, 4°C) Quench->Centrifuge LCHRMS 4. LC-HRMS/MS (DDA Mode, +ESI) Centrifuge->LCHRMS Data 5. Mass Defect Filtering & MS2 LCHRMS->Data

Fig 2. Step-by-step experimental workflow for in vitro metabolite identification.

Structural Elucidation Logic (The "What")

Identifying the exact location of a metabolic transformation requires analyzing the MS/MS fragmentation patterns. The parent compound ( m/z 209.1452) fragments predictably into two primary diagnostic ions:

  • m/z 109.0450 : The 3-fluorobenzyl carbocation.

  • m/z 84.0810 : The piperidine ring fragment (loss of the exocyclic amine).

By tracking how these diagnostic fragments shift in the metabolites, we can pinpoint the site of metabolism:

  • Differentiating M2 and M3 (Isobaric Hydroxylations) : Both M2 and M3 exhibit an exact mass of 225.1401 ( +15.9949 Da mass shift from parent, indicating the addition of one oxygen).

    • If the MS/MS spectrum shows a fragment at m/z 109.0450 (unchanged fluorobenzyl) and m/z 100.0760 ( +16 Da shift on the piperidine fragment), the hydroxylation occurred on the piperidine ring (M2) .

    • Conversely, if the MS/MS spectrum shows a fragment at m/z 125.0400 ( +16 Da shift on the fluorobenzyl group) and m/z 84.0810 (unchanged piperidine), the hydroxylation occurred on the aromatic ring (M3) .

Quantitative Data & Metabolite Profiling Summary
IDMetabolite DescriptionElemental FormulaTheoretical [M+H]+ Mass Shift ( Δ Da)Diagnostic MS/MS Fragments ( m/z )
P Parent Compound C12​H17​FN2​ 209.1452N/A109.045, 84.081
M1 N-Dealkylation C5​H12​N2​ 101.1077-108.037584.081, 56.050
M2 Piperidine Hydroxylation C12​H17​FN2​O 225.1401+15.9949109.045, 100.076
M3 Aromatic Hydroxylation C12​H17​FN2​O 225.1401+15.9949125.040, 84.081
M4 N-Glucuronidation C18​H25​FN2​O6​ 385.1773+176.0321209.145, 109.045

Note: Mass accuracies for all identified metabolites must fall within a ≤5 ppm error margin to be considered structurally validated.

References

  • MediaTUM - Technical University of Munich. Discusses the high susceptibility of benzylpiperidine derivatives to CYP-mediated metabolism, specifically highlighting CYP3A4 and CYP2D6 pathways.
  • Journal of Analytical Toxicology | Oxford Academic. Validates the experimental protocol for utilizing cryopreserved hepatocytes coupled with LC-HRMS Data-Dependent Acquisition (DDA) for the structural elucidation of piperazine/piperidine ring systems.
  • Radio-TLC analyses of the metabolites of the [18F]2 obtained from the...

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Practical Guide to the Dissolution of (S)-N-(3-fluorobenzyl)piperidin-3-amine Dihydrochloride in DMSO

Abstract This document provides a detailed protocol for the dissolution of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride in dimethyl sulfoxide (DMSO). As a dihydrochloride salt of a piperidine derivative, this...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the dissolution of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride in dimethyl sulfoxide (DMSO). As a dihydrochloride salt of a piperidine derivative, this compound presents specific considerations for achieving a stable, homogenous solution suitable for downstream applications in pharmaceutical research and drug development. This guide outlines the chemical rationale behind the procedural steps, emphasizing safety, stability, and reproducibility. It is intended for researchers, scientists, and professionals in drug development who require reliable methods for preparing solutions of this and structurally related compounds.

Introduction: Understanding the Compound and Solvent

(S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride is a chiral organic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry. The presence of a fluorobenzyl group can influence its pharmacological properties, while the amine function, protonated as a dihydrochloride salt, enhances its stability and water-solubility. However, for many biological assays and screening campaigns, initial stock solutions are prepared in an organic solvent, with Dimethyl Sulfoxide (DMSO) being a preeminent choice.

DMSO is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds, earning it the moniker of a "universal solvent".[1][2] Its miscibility with water and most organic solvents makes it an invaluable vehicle in drug discovery for creating high-concentration stock solutions that can be further diluted into aqueous assay buffers.[2][3] The dissolution of a dihydrochloride salt in DMSO is generally favorable due to DMSO's high dielectric constant and its capacity to solvate inorganic salts.[1][4]

This protocol is predicated on established best practices for dissolving amine salts in DMSO, while also accounting for the specific chemical nature of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride.

Materials and Equipment

Reagents
  • (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride (Purity ≥98%)

  • Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%) or ACS grade. Note: The hygroscopic nature of DMSO necessitates the use of a fresh, sealed bottle or a properly stored anhydrous grade to prevent water absorption, which can impact solubility and compound stability.

Equipment
  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Water bath sonicator

  • Calibrated micropipettes

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.

Core Protocol: Dissolution of (S)-N-(3-fluorobenzyl)piperidin-3-amine Dihydrochloride

This protocol provides a general procedure. Given the absence of specific public solubility data for this compound, an initial small-scale solubility test is recommended to determine the optimal concentration for your specific application.

Pre-Dissolution Preparation
  • Equilibration of Materials: Allow the vial of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride and the sealed bottle of DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture into the reagents.

  • Personal Protective Equipment: Don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. All handling should be performed in a well-ventilated area or a chemical fume hood.[5][6]

Step-by-Step Dissolution Procedure
  • Weighing the Compound: Accurately weigh the desired mass of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride using an analytical balance and transfer it into a sterile, appropriately sized amber glass vial or polypropylene tube.

  • Addition of DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound to achieve the target concentration.

  • Initial Mixing: Tightly cap the vial and vortex the mixture for 30-60 seconds to facilitate the initial dispersion of the solid.[7]

  • Assisted Dissolution (If Necessary): If the compound is not fully dissolved after vortexing, proceed with the following steps sequentially:

    • Sonication: Place the vial in a water bath sonicator for 5-10 minutes. The ultrasonic waves will help to break down any aggregates and enhance solubilization.[7]

    • Gentle Warming: If sonication is insufficient, gently warm the solution in a water bath set to 30-40°C for 5-10 minutes. Caution: Do not exceed 40°C, as excessive heat may lead to degradation of the compound.[7]

  • Final Homogenization and Inspection: After the assisted dissolution step, vortex the solution again for 30 seconds. Visually inspect the solution against a light source to ensure it is clear, homogenous, and free of any particulate matter.

  • Storage: Once fully dissolved, the stock solution should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.[7]

Visual Workflow of the Dissolution Protocol

DissolutionWorkflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_storage Final Steps Start Equilibrate Reagents to RT Weigh Weigh Compound Start->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Vortex Vortex for 60s Add_Solvent->Vortex Check_Solubility Completely Dissolved? Vortex->Check_Solubility Sonicate Sonicate for 5-10 min Check_Solubility->Sonicate No Final_Vortex Final Vortex & Visual Inspection Check_Solubility->Final_Vortex Yes Warm Gently Warm (30-40°C) Sonicate->Warm Warm->Final_Vortex Store Aliquot & Store at -20°C/-80°C Final_Vortex->Store

Caption: Workflow for dissolving (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride in DMSO.

Scientific Rationale and Troubleshooting

Parameter Recommendation Scientific Rationale
Solvent Choice Anhydrous DMSO (≥99.9%)DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including salts.[2][4] Its hygroscopic nature means that absorbed water can alter its solvent properties and potentially lead to compound degradation or precipitation.
Temperature Gentle warming (30-40°C)Increased temperature enhances the kinetic energy of molecules, promoting solubility. However, many organic compounds are heat-labile, so a conservative temperature range is recommended to avoid degradation.
Mechanical Agitation Vortexing and SonicationThese methods increase the interaction between the solvent and the solute particles, accelerating the dissolution process by breaking down solid aggregates and facilitating solvent penetration.[7][8]
Storage Aliquoted at -20°C or -80°CAliquoting prevents repeated freeze-thaw cycles that can compromise the stability of the compound in solution. Low temperatures slow down potential degradation pathways.[7]

Troubleshooting:

  • Precipitation upon dilution in aqueous media: This is a common issue when diluting DMSO stock solutions. To mitigate this, perform serial dilutions in 100% DMSO first to lower the concentration before adding to the final aqueous buffer. The final DMSO concentration in assays should typically be kept below 0.5% to avoid cellular toxicity.[7]

  • Compound fails to dissolve completely: This indicates that the desired concentration exceeds the compound's solubility limit in DMSO. Prepare a more dilute stock solution. If a high concentration is necessary, a co-solvent system may need to be explored, though this will require further validation for your specific application.

Safety and Handling

  • DMSO: DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[1][9] Therefore, it is crucial to wear appropriate gloves and avoid direct contact. Handle in a well-ventilated area. In case of skin contact, wash the affected area thoroughly with water.[5]

  • (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride: While specific toxicity data for this compound is not widely available, it should be handled with the care afforded to all novel chemical entities. As an amine salt, it may be irritating to the respiratory system and skin.[10]

  • Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated consumables, in accordance with local institutional and governmental regulations.[5][9]

Conclusion

The protocol detailed herein provides a robust and reproducible method for the dissolution of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride in DMSO. By understanding the chemical properties of both the solute and the solvent, and by adhering to best practices for handling and storage, researchers can confidently prepare stock solutions that are stable and suitable for a wide range of scientific applications.

References

  • Chemically, dimethyl sulfoxide (DMSO) is one of a class of solvents called polar aprotic solvents... DMSO is miscible with many organic solvents and can be used to dissolve many compounds that cannot be dissolved easily in water. (2019, January 22). What is the chemical property of DMSO that makes it ideal for use in many biological labs?
  • DMSO , the full name of dimethyl sulfoxide, is a colorless, transparent and odorless organic solvent. With its efficient solubility and relatively mild chemical properties, it is widely used in many fields such as chemical industry, medicine, agriculture, etc. (2024, September 9).
  • Dimethyl Sulfoxide (DMSO), chemically denoted as (CH₃)₂SO, is a versatile organosulfur compound celebrated as the "universal solvent" for its exceptional solubility and multifunctional properties. (2026, January 13). Dimethyl Sulfoxide (DMSO)
  • Dimethyl sulfoxide (DMSO) is an organosulfur compound with the formula (CH 3) 2S=O. This colorless liquid is the sulfoxide most widely used commercially. It is an important polar aprotic solvent that dissolves both polar and nonpolar compounds and is miscible in a wide range of organic solvents as well as water. (n.d.). Dimethyl sulfoxide - Wikipedia.
  • The dissolution of DMSO takes a certain amount of time and usually requires mechanical agitation to speed up the process. (2024, July 10). How do you use dmso. Shanghai Yearn Chemical Science-Tech Co., Ltd.
  • This information is based upon the present state of our knowledge. (n.d.).
  • DMSO readily penetrates skin and may carry other dissolved chemicals into the body. (2009, January 23).
  • Gloves, labcoat and goggles are worn when handling this reagent. Solutions are used in a hood. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • This document provides a comprehensive guide to dissolving compounds in Dimethyl Sulfoxide (DMSO) for use in a wide range of biological assays. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
  • Do not get in eyes, on skin, or on clothing. Wash hands after use. (n.d.). Safety Data Sheet: dimethyl sulfoxide - Valudor Products.
  • Handle in accordance with good industrial hygiene and safety practice. (n.d.).
  • General Information for 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride. (n.d.). 1158259-00-7 | 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride | ChemScene.
  • The substance data provided is sourced from various third-party databases and regulatory sources. (n.d.). (R)-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride - NextSDS.
  • (3S)-piperidin-3-amine dihydrochloride - Risk and Safety. (2024, April 9). (3S)-piperidin-3-amine dihydrochloride - ChemBK.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019, July 12).
  • DMSO, one of the strongest organic solvents, has been used commercially for over forty years. It is an effective solvent for a wide array of organic materials, including many polymers. DMSO also dissolves many inorganic salts. (n.d.). Dimethyl Sulfoxide (DMSO)
  • (R)-N-(3-Fluorobenzyl)piperidin-3-amine dihydrochloride Product Information. (n.d.). 1286209-24-2|(R)-N-(3-Fluorobenzyl)piperidin-3-amine dihydrochloride|BLD Pharm.
  • (S)-N,N-Dimethylpiperidin-3-amine dihydrochloride Properties. (n.d.). (S)-N,N-Dimethylpiperidin-3-amine dihydrochloride | 1630082-61-9 - Sigma-Aldrich.
  • Some organic products dissolved in DMSO may fall out of solution when added directly to an aqueous solution... To avoid this, dilute the concentrated stock solution further in DMSO before adding it to the aqueous medium. (n.d.).
  • Dimethyl sulfoxide, also known in the industry as DMSO, is a dipolar aprotic solvent which is useful for dissolving both ionic and covalent compounds. (n.d.).
  • (S)-Piperidin-3-amine dihydrochloride Product Information. (n.d.). 334618-07-4|(S)-Piperidin-3-amine dihydrochloride|BLD Pharm.
  • (S)-3-(4-Fluorobenzyl)piperidine is a chiral piperidine derivative of significant interest to researchers... (n.d.). Technical Guide: (S)-3-(4-Fluorobenzyl)piperidine - Benchchem.
  • Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents. (n.d.).
  • Development of a General Solvents Method for DMSO Soluble Compounds. (n.d.). USP-NF.
  • Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. (n.d.).

Sources

Application

Application Note: A Stability-Indicating Chiral HPLC Method for the Analysis of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride

Abstract This application note describes the development and validation of a robust, stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (S)-N-(3-fluorobenzyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a robust, stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride, a key chiral intermediate in pharmaceutical synthesis. The method is designed for the accurate determination of the (S)-enantiomer and its separation from its corresponding (R)-enantiomer and potential degradation products. Given the compound's lack of a strong chromophore, a pre-column derivatization strategy with p-toluenesulfonyl chloride is employed to facilitate sensitive UV detection. The separation is achieved on a polysaccharide-based chiral stationary phase. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5] This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this and structurally related chiral amines.

Introduction

(S)-N-(3-fluorobenzyl)piperidin-3-amine is a critical chiral building block in the synthesis of various pharmacologically active molecules. The stereochemistry of such intermediates is of paramount importance as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, a reliable and accurate analytical method is essential to control the enantiomeric purity of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride throughout the manufacturing process and in stability studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for assessing drug product stability and purity.[6][7] The development of a stability-indicating method is crucial, as it must be able to resolve the active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and the undesired enantiomer.[6][8][9] Forced degradation studies are an integral part of this process, providing insight into the degradation pathways of the drug substance under various stress conditions.[6][8][9]

This application note provides a comprehensive guide to the development and validation of a chiral HPLC method for (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride. The compound's structure, which includes a secondary amine and lacks a significant UV chromophore, presents a challenge for direct HPLC-UV analysis. To overcome this, a pre-column derivatization step with p-toluenesulfonyl chloride (tosyl chloride) is incorporated to introduce a chromophoric tag, enabling sensitive UV detection.[10][11] The separation of the derivatized enantiomers is achieved on a polysaccharide-based chiral stationary phase (CSP), a widely used and effective approach for resolving a broad range of chiral molecules.[12][13][14]

Method Development Strategy

The primary objective was to develop a single HPLC method capable of separating the (S)-enantiomer from the (R)-enantiomer and any potential degradation products generated under stress conditions.

Initial Screening and Rationale
  • Column Selection: Polysaccharide-based chiral stationary phases, such as those derived from amylose or cellulose, are highly effective for the separation of a wide variety of chiral compounds, including amines.[12][13] An amylose-based CSP, specifically a Chiralpak AD-H column, was selected for initial screening due to its proven success in resolving similar piperidine derivatives.[14]

  • Mobile Phase Selection: For chiral separations on polysaccharide-based CSPs, normal-phase chromatography is often the first choice.[15] A mobile phase consisting of a non-polar solvent (n-hexane) and an alcohol modifier (isopropanol or ethanol) is typically employed. A small amount of an amine modifier, such as diethylamine (DEA), is often added to the mobile phase to improve the peak shape of basic analytes by minimizing interactions with residual silanol groups on the silica support.[15]

  • Derivatization: Due to the absence of a strong chromophore in the analyte, pre-column derivatization was necessary. p-Toluenesulfonyl chloride was chosen as the derivatizing agent as it reacts with the secondary amine to form a sulfonamide, which has strong UV absorbance.[10][11][16]

Optimization of Chromatographic Conditions

The initial screening was followed by a systematic optimization of the mobile phase composition to achieve optimal resolution and run time. The ratio of n-hexane to isopropanol was varied to fine-tune the retention times of the enantiomers. The concentration of diethylamine was optimized to ensure symmetrical peak shapes without compromising the chiral recognition.

Experimental Protocols

Materials and Reagents
  • (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride Reference Standard

  • (R)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride (for specificity)

  • p-Toluenesulfonyl Chloride (Tosyl Chloride)

  • Acetonitrile (HPLC Grade)

  • n-Hexane (HPLC Grade)

  • Isopropanol (HPLC Grade)

  • Diethylamine (Reagent Grade)

  • Sodium Bicarbonate

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N)

  • Hydrogen Peroxide (30%)

  • Ultrapure Water

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.

Chromatographic Conditions
ParameterCondition
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 228 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard stock solution.

  • Derivatization Procedure:

    • To 1 mL of the standard or sample solution in a suitable vial, add 1 mL of 1 M sodium bicarbonate solution.

    • Add 2 mL of a 10 mg/mL solution of p-toluenesulfonyl chloride in acetonitrile.

    • Cap the vial and vortex for 1 minute.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3][4][5]

System Suitability

System suitability was evaluated by injecting six replicate preparations of the derivatized (S)-enantiomer standard. The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for peak area and retention time, a theoretical plate count of not less than 2000, and a tailing factor of not more than 2.0.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.[1][2] To demonstrate this, a solution containing both the (S)- and (R)-enantiomers was prepared and derivatized to ensure baseline separation.

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[6][8][9] The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 N HCl and heated at 80°C for 24 hours. The solution was then neutralized with 0.1 N NaOH before derivatization.

  • Base Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 N NaOH and heated at 80°C for 24 hours. The solution was then neutralized with 0.1 N HCl before derivatization.

  • Oxidative Degradation: 1 mL of sample solution was mixed with 1 mL of 30% hydrogen peroxide and kept at room temperature for 24 hours before derivatization.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours. A sample was then prepared and derivatized.

  • Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 48 hours. A sample was then prepared and derivatized.

The results of the forced degradation studies showed significant degradation under acidic and oxidative conditions, with minor degradation under basic and thermal conditions. The method was able to resolve the main peak from all degradation products, confirming its stability-indicating capability.

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of the derivatized (S)-enantiomer over the range of 50% to 150% of the nominal concentration. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by the recovery of known amounts of the (S)-enantiomer spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate preparations of the sample at 100% of the test concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.

The RSD for the peak areas was calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ for the (S)-enantiomer were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including the mobile phase composition (±2% isopropanol), flow rate (±0.1 mL/min), and column temperature (±2°C). The resolution between the enantiomers and the system suitability parameters were monitored.

Validation Data Summary

Validation ParameterResultAcceptance Criteria
System Suitability
RSD of Peak Area0.8%≤ 2.0%
RSD of Retention Time0.3%≤ 2.0%
Tailing Factor1.2≤ 2.0
Theoretical Plates> 3000≥ 2000
Specificity No interference at the retention time of the (S)-enantiomerMethod is specific
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD)
Repeatability0.9%≤ 2.0%
Intermediate Precision1.2%≤ 2.0%
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-
Robustness System suitability parameters met under all varied conditionsMethod is robust

Workflow and Diagrams

Method Development and Validation Workflow

HPLC Method Development Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Analyte Characterization ((S)-N-(3-fluorobenzyl)piperidin-3-amine) B Pre-Column Derivatization (p-Toluenesulfonyl Chloride) A->B C Column & Mobile Phase Screening (Chiralpak AD-H, Hexane/IPA) B->C D Optimization of Chromatographic Conditions (Mobile Phase Ratio, Flow Rate) C->D E Stress Studies (Acid, Base, Oxidative, Thermal, Photolytic) D->E F Peak Purity & Specificity Analysis E->F G System Suitability F->G H Linearity & Range G->H I Accuracy H->I J Precision (Repeatability & Intermediate) I->J K LOD & LOQ J->K L Robustness K->L M Established Analytical Method L->M Final Method Protocol

Caption: Workflow for HPLC method development and validation.

Conclusion

A highly selective, sensitive, and robust stability-indicating chiral HPLC method has been successfully developed and validated for the quantitative analysis of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride. The pre-column derivatization with p-toluenesulfonyl chloride allows for sensitive UV detection, and the use of a polysaccharide-based chiral stationary phase provides excellent enantiomeric separation. The method meets all the validation criteria as per the ICH Q2(R1) guidelines and is suitable for routine quality control and stability testing of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride in the pharmaceutical industry.

References

  • The role of forced degradation studies in stability indicating HPLC method development. (n.d.). Google Scholar.
  • ICH Q2 (R1) provides guidance on validating analytical methods to ensure their reliability, accuracy, and consistency in drug testing. (n.d.). Scribd.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Technical Support Center: Quantitative Analysis of Piperidines. (n.d.). Benchchem.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • Stability Indicating HPLC Method Development and Validation. (2014). SciSpace.
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Journal of the Pharmaceutical Society of Korea.
  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2025). LCGC International.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC.
  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015). ResearchGate.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (n.d.). ResearchGate.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.). ResearchGate.
  • Reversed Phase HPLC Columns. (n.d.). Phenomenex.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • A New View of Reversed Phase HPLC Selectivity. (n.d.). Element Lab Solutions.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Chromatography Online.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International.
  • Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters: Structure−Activity Relationship Study of Structurally Constrained 3,6-Disubstituted Piperidine Analogues of (2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. (2003). Journal of Medicinal Chemistry.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • Application Note: Chiral HPLC Method for the Analysis of (S)-benzyl piperidin-3-ylcarbamate. (n.d.). Benchchem.
  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (2019). Beilstein Journals.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). Sigma-Aldrich.

Sources

Method

Application Note: Synthesis Route and Protocol for (S)-N-(3-fluorobenzyl)piperidin-3-amine Dihydrochloride Derivatives

Executive Summary Chiral piperidine derivatives, particularly (S)-1-Boc-3-aminopiperidine, serve as critical building blocks in the design of neuroprotective agents, kinase inhibitors, and GPCR ligands[1]. The synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral piperidine derivatives, particularly (S)-1-Boc-3-aminopiperidine, serve as critical building blocks in the design of neuroprotective agents, kinase inhibitors, and GPCR ligands[1]. The synthesis of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride involves a highly selective reductive amination followed by a robust Boc-deprotection strategy. This application note provides a field-proven, self-validating protocol designed for researchers and drug development professionals, ensuring high enantiomeric fidelity, scalability, and analytical purity.

Mechanistic Rationale & Strategy

The synthesis is executed in two distinct phases, each engineered to maximize yield while minimizing purification bottlenecks:

  • Reductive Amination : The reaction between (S)-1-Boc-3-aminopiperidine and 3-fluorobenzaldehyde is driven by sodium triacetoxyborohydride (NaBH(OAc)₃). Unlike sodium borohydride (NaBH₄), NaBH(OAc)₃ is exceptionally mild and selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde to its corresponding alcohol[2]. The addition of glacial acetic acid acts as a crucial catalyst, protonating the carbonyl oxygen to accelerate imine formation prior to the reduction step.

  • Boc Deprotection & Salt Formation : Treatment of the intermediate with 4M HCl in dioxane serves a dual purpose. First, the strong anhydrous acid cleaves the tert-butyl carbamate (Boc) group, releasing isobutylene and CO₂ gas. Second, it immediately protonates both the piperidine nitrogen and the newly formed secondary amine. Because the resulting dihydrochloride salt is highly insoluble in dioxane/ether mixtures, it spontaneously precipitates. This phase is a self-validating system : the cessation of gas evolution indicates reaction completion, and the precipitation of a white solid confirms successful deprotection and acts as an in-situ purification step.

ReactionPathway A (S)-1-Boc-3-aminopiperidine + 3-Fluorobenzaldehyde B Intermediate: Boc-Protected Amine A->B NaBH(OAc)3, AcOH DCM, 0 °C to RT C Target: (S)-N-(3-fluorobenzyl)piperidin -3-amine dihydrochloride B->C 4M HCl / Dioxane RT, 2-4 h

Caption: Two-step synthesis route of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis. Maintaining these exact equivalents prevents over-alkylation and ensures complete consumption of the chiral starting material.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Synthesis
(S)-1-Boc-3-aminopiperidine200.281.002.00 gPrimary Amine (Starting Material)
3-Fluorobenzaldehyde124.111.051.30 g (1.11 mL)Electrophile
Acetic Acid (Glacial)60.051.200.72 g (0.69 mL)Acid Catalyst
NaBH(OAc)₃211.941.503.18 gMild Reducing Agent
Dichloromethane (DCM)84.93-50.0 mLNon-coordinating Solvent
4M HCl in Dioxane36.4610.0025.0 mLDeprotection Reagent / Acid

Experimental Workflow

ExperimentalWorkflow Step1 1. Imine Formation Mix Amine & Aldehyde in DCM + AcOH Step2 2. Reduction Add NaBH(OAc)3 portionwise at 0 °C Step1->Step2 Step3 3. Workup & Purification Quench with NaHCO3, Extract, Column Chromatography Step2->Step3 Step4 4. Boc Deprotection Treat with 4M HCl in Dioxane at RT Step3->Step4 Step5 5. Isolation Filter, Wash with Et2O, Dry in Vacuo Step4->Step5

Caption: Experimental workflow for the synthesis and isolation of the dihydrochloride salt.

Step-by-Step Methodologies

Step 1: Reductive Amination
  • Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

  • Imine Formation : Dissolve 2.00 g (10 mmol) of (S)-1-Boc-3-aminopiperidine in 40 mL of anhydrous Dichloromethane (DCM). Add 1.11 mL (10.5 mmol) of 3-fluorobenzaldehyde, followed immediately by 0.69 mL (12 mmol) of glacial acetic acid.

    • Causality Check: Stir this mixture at room temperature for 30–45 minutes. Allowing the imine to pre-form ensures that the subsequent reducing agent is consumed exclusively by the imine, suppressing the formation of 3-fluorobenzyl alcohol[2].

  • Reduction : Cool the reaction mixture to 0 °C using an ice bath. Slowly add 3.18 g (15 mmol) of NaBH(OAc)₃ in three equal portions over 15 minutes.

    • Causality Check: The portionwise addition mitigates the exothermic nature of the reduction, preventing thermal degradation of the Boc group.

  • Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup : Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃. Stir vigorously until bubbling ceases (neutralization of acetic acid and excess hydride). Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient 80:20 to 50:50) to afford (S)-tert-butyl 3-((3-fluorobenzyl)amino)piperidine-1-carboxylate as a viscous, pale-yellow oil.

Step 2: Boc Deprotection & Dihydrochloride Salt Formation
  • Dissolution : Transfer the purified intermediate to a 100 mL round-bottom flask. Dissolve the oil in a minimal amount of anhydrous DCM (approx. 5 mL) to ensure homogeneity.

  • Deprotection : Under vigorous stirring, add 25.0 mL of 4M HCl in dioxane dropwise at room temperature.

    • Observation: Immediate effervescence will occur as CO₂ and isobutylene gases are liberated.

  • Precipitation (Self-Validation) : Stir the mixture for 2 to 4 hours. As the Boc group is cleaved, the highly polar dihydrochloride salt will precipitate out of the non-polar dioxane/DCM mixture as a dense white solid. If precipitation is slow, add 10 mL of anhydrous diethyl ether to force the salt out of solution.

  • Isolation : Filter the suspension through a sintered glass Buchner funnel under vacuum. Wash the filter cake thoroughly with cold anhydrous diethyl ether (3 × 15 mL) to remove any residual dioxane and organic impurities.

  • Drying : Transfer the white solid to a vacuum desiccator and dry under high vacuum (< 1 mbar) at 40 °C for 6 hours to afford the analytically pure (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride.

Analytical Validation Guidelines

To confirm the structural integrity and enantiomeric purity of the synthesized compound, the following analytical signatures should be verified:

  • ¹H NMR (400 MHz, D₂O) : Look for the disappearance of the intense singlet at ~1.45 ppm (9H), confirming complete Boc removal[1]. The benzylic protons should appear as an AB quartet or a distinct singlet around 4.2–4.4 ppm, shifted downfield due to protonation.

  • LC-MS : Ensure the mass spectrum shows the correct [M+H]⁺ peak for the free base (C₁₂H₁₇FN₂ = 209.14 m/z).

  • Melting Point : The dihydrochloride salt should exhibit a sharp melting point with decomposition, characteristic of high-purity amine salts.

References

  • Discovery of HZS60 as a Novel Brain Penetrant NMDAR/TRPM4 Interaction Interface Inhibitor with Improved Activity and Pharmacokinetic Properties for the Treatment of Cerebral Ischemia ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Process of making fentanyl intermediates (Reductive Amination with NaBH(OAc)₃)

Sources

Application

Topic: In Vivo Dosing Strategies for (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride in Murine Models

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide for establishing robust in vivo dosing strategies for the novel investigational compound, (S)-N-(3-fluorobenzyl)piper...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for establishing robust in vivo dosing strategies for the novel investigational compound, (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride, in murine models. As a member of the diverse piperidine class of compounds, which have shown activity against a wide range of biological targets, establishing a precise and reproducible dosing protocol is fundamental to elucidating its preclinical efficacy and safety profile.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind critical decisions in formulation, dose-range finding, administration route selection, and study design. Protocols are presented as self-validating systems, incorporating necessary controls and checkpoints to ensure data integrity and animal welfare. All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) prior to implementation.[4][5]

Introduction and Scientific Rationale

(S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride is a small molecule belonging to the piperidine chemical class. Piperidine derivatives are prevalent in pharmaceuticals, acting on a wide array of targets such as enzymes and G-protein coupled receptors.[1][6] The successful preclinical evaluation of any such novel compound is critically dependent on understanding its behavior in a complex biological system. This requires the development of a dosing regimen that achieves and maintains therapeutic concentrations at the target site without inducing unacceptable toxicity.[7]

The primary objective of the initial in vivo studies described herein is not merely to administer the compound, but to systematically characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This foundational knowledge informs all subsequent efficacy studies. The strategies outlined below are designed to guide the researcher from basic compound handling and formulation to the design of sophisticated dose-response experiments.

Ethical Considerations: All research involving animals must adhere to strict ethical guidelines. Prior to initiating any experiment, investigators are required to submit a detailed protocol to their Institutional Animal Care and Use Committee (IACUC) for review and approval.[4][5][8] This protocol must justify the use of animals, detail measures to minimize pain and distress, and define humane endpoints.[4][9][10]

Pre-formulation and Vehicle Selection

The choice of delivery vehicle is one of the most critical parameters in an in vivo study, as it can significantly impact the compound's solubility, stability, absorption, and ultimately, its bioavailability and toxicity profile.[11] An inappropriate vehicle can lead to misleading results, such as a lack of efficacy due to poor absorption or adverse events caused by the vehicle itself.[12]

Causality of Vehicle Choice

The ideal vehicle should:

  • Solubilize the compound at the highest required concentration.

  • Be non-toxic and well-tolerated at the administered volume.

  • Maintain compound stability for the duration of preparation and administration.

  • Be appropriate for the chosen route of administration .[13]

(S)-N-(3-fluorobenzyl)piperidin-3-amine is supplied as a dihydrochloride salt, which often confers higher aqueous solubility compared to the free base. Initial screening should therefore begin with simple aqueous vehicles.

Vehicle Screening Protocol
  • Aqueous Solubility: Attempt to dissolve the compound in standard isotonic vehicles like 0.9% Saline or Phosphate-Buffered Saline (PBS) to the highest anticipated concentration (e.g., 10-20 mg/mL). Use a vortex mixer and gentle warming (37°C) if necessary. Observe for complete dissolution.

  • Co-Solvent Systems: If aqueous solubility is insufficient, explore common co-solvent systems. The goal is to use the minimum amount of organic solvent necessary. A systematic approach is recommended:

    • 5-10% DMSO in saline/PBS.

    • 10% Solutol HS-15 / 90% PEG 600.[14]

    • 5-10% Kolliphor® EL (formerly Cremophor® EL) in saline.

    • 40-50% Polyethylene Glycol 300/400 (PEG300/400) in water.

  • Suspensions: If a stable solution cannot be achieved, a homogenous suspension may be necessary for oral administration. Common suspending agents include 0.5-1% w/v Carboxymethylcellulose (CMC) or 0.5% Methylcellulose (MC) in purified water.[12] Note that suspensions are generally not suitable for parenteral (IV, IP, SC) routes.

  • Tolerability Pilot: Before committing to a vehicle for a large study, administer the vehicle alone (without the compound) to a small cohort of mice (n=2-3) at the planned volume and route. Monitor the animals for 48-72 hours for any adverse reactions (e.g., lethargy, ruffled fur, diarrhea, local irritation).[11][14]

Data Presentation: Vehicle Screening Summary
VehicleCompound Solubility (at 10 mg/mL)Tolerability Notes (Vehicle Only)Recommended Route(s)
0.9% NaCl (Saline)To be determinedWell-toleratedPO, IP, SC, IV
10% DMSO / 40% PEG300 / 50% SalineTo be determinedGenerally tolerated; potential for hemolysis with IV.PO, IP, SC
10% Solutol HS-15 / 90% PEG 600To be determinedReported as well-tolerated for oral gavage.[14]PO
0.5% w/v Carboxymethylcellulose (CMC) in H₂OTo be determined (Suspension)Well-toleratedPO
Visualization: Vehicle Selection Workflow

VehicleSelection start Start: Define Max Required Concentration & Route check_aqueous Test Aqueous Solubility (Saline, PBS) start->check_aqueous aqueous_ok Aqueous Vehicle Selected (e.g., Saline) check_aqueous->aqueous_ok Soluble test_cosolvent Test Co-Solvent Systems (DMSO, PEG, Solutol) check_aqueous->test_cosolvent Not Soluble pilot_study Conduct Vehicle-Only Tolerability Pilot (n=2-3) aqueous_ok->pilot_study cosolvent_ok Co-Solvent Solution Formulation test_cosolvent->cosolvent_ok Soluble test_suspension Prepare Suspension (CMC, Methylcellulose) (Oral Route Only) test_cosolvent->test_suspension Not Soluble cosolvent_ok->pilot_study suspension_ok Suspension Formulation test_suspension->suspension_ok Homogenous fail Re-evaluate Compound or Formulation Strategy test_suspension->fail Not Homogenous suspension_ok->pilot_study tolerability_ok Is Vehicle Tolerated? pilot_study->tolerability_ok final Final Formulation Validated tolerability_ok->final Yes tolerability_ok->fail No

Caption: Workflow for selecting an appropriate vehicle.

Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

The first in vivo experiment for a novel compound is the determination of its MTD. This study is essential for identifying a dose range that is both tolerable and likely to produce a biological effect, guiding dose selection for subsequent PK and efficacy studies.[7][15]

Scientific Integrity of MTD Study Design

An MTD study involves administering escalating single doses to small groups of animals and observing them for a defined period (typically 7-14 days) for signs of toxicity.[7] The MTD is defined as the highest dose that does not produce unacceptable adverse effects or more than a 10% loss in body weight.[15]

Key Monitoring Parameters:

  • Body Weight: Measured daily. A significant drop is a key indicator of toxicity.[12]

  • Clinical Signs: Daily observation for changes in posture, activity, fur texture (piloerection), breathing, and behavior.

  • Mortality/Morbidity: Any deaths are recorded, and animals reaching humane endpoints must be euthanized.

Protocol: Single-Dose MTD Study
  • Animal Model: Select a common mouse strain (e.g., C57BL/6 or BALB/c), age 8-10 weeks.

  • Group Allocation: Assign 3-5 mice per dose group. Include a vehicle-only control group.

  • Dose Selection: Based on in vitro potency (if available) and data from structurally similar compounds, select a starting dose (e.g., 10 mg/kg).[7] Subsequent doses should escalate geometrically (e.g., 3-fold increments: 10, 30, 100, 300 mg/kg).[7]

  • Administration: Administer a single dose via the intended route of administration (e.g., oral gavage).

  • Observation: Monitor all animals intensively for the first 4-6 hours post-dose, then daily for up to 14 days. Record all observations.

  • Endpoint: The study concludes when a dose causes significant toxicity or mortality, establishing the upper limit of tolerance. If severe toxicity is seen, an intermediate dose may be tested to refine the MTD.[15]

Visualization: MTD Study Decision Tree

MTD_Study start Start: Dose Group 1 (e.g., 10 mg/kg) + Vehicle observe Observe 7-14 Days (Body Weight, Clinical Signs) start->observe toxicity_check Significant Toxicity or >10% Weight Loss? observe->toxicity_check no_tox Dose Tolerated toxicity_check->no_tox No tox_found Toxicity Observed (Dose-Limiting Toxicity) toxicity_check->tox_found Yes dose_escalate Escalate Dose for Group 2 (e.g., 30 mg/kg) no_tox->dose_escalate dose_escalate->observe mtd_defined MTD = Previous Dose Level (e.g., 10 mg/kg) tox_found->mtd_defined refine_dose Optional: Test Intermediate Dose (e.g., 15 mg/kg) to Refine MTD mtd_defined->refine_dose

Caption: Decision-making workflow for a dose escalation MTD study.

Pharmacokinetic (PK) Studies

A PK study measures how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound.[7] This is crucial for selecting an appropriate dosing schedule (e.g., once vs. twice daily) to maintain therapeutic drug levels. A typical murine PK study involves dosing via both intravenous (IV) and the intended therapeutic route (e.g., oral, PO) to determine key parameters like clearance, half-life, and oral bioavailability.[16][17]

Protocol: Basic Murine PK Study
  • Dose Selection: Choose a dose well below the MTD that is expected to be in the therapeutic range (e.g., 10-30 mg/kg).

  • Group Allocation:

    • IV Group: 3 mice. Dose administered via tail vein injection.

    • PO Group: 3 mice per time point (for terminal bleed) or cannulated mice for serial sampling.

  • Blood Sampling: Collect blood (e.g., via saphenous vein or cardiac puncture for terminal collection) at multiple time points. Plasma is generated by centrifugation.

  • Bioanalysis: Drug concentrations in plasma are quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: PK parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis software.[16]

Data Presentation: Example PK Sampling Schedule
RouteDose (mg/kg)Sampling Time Points (post-dose)
IV52 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr
PO2015 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr

Detailed Administration Protocols

Accurate and consistent administration is paramount for reproducible results. All personnel must be thoroughly trained in these techniques.[10][18]

Protocol: Oral Gavage (PO)

Oral gavage ensures a precise volume is delivered directly to the stomach.[18]

  • Materials: Appropriate gauge feeding tube with a rounded tip (e.g., 20-gauge for adult mice), syringe.[18]

  • Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck. The head should be slightly extended to align the mouth and esophagus.[13]

  • Procedure: a. Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. b. Gently insert the tube into the diastema (gap between incisors and molars) and advance it along the upper palate.[18] c. The tube should pass easily into the esophagus with no resistance. If resistance is felt, withdraw and try again.[18] d. Once in place, administer the substance slowly and smoothly. e. Withdraw the tube and return the animal to its cage, observing for any immediate distress.

Protocol: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the peritoneal cavity. However, it carries a risk of incorrect placement into the gut or bladder.[19]

  • Materials: 25-27 gauge needle, 1 mL syringe.[20]

  • Restraint: Restrain the mouse with the abdomen exposed and tilted slightly head-down. This helps move abdominal organs away from the injection site.[21]

  • Procedure: a. Identify the injection site in the lower right abdominal quadrant. This avoids the cecum and urinary bladder.[13][21] b. Insert the needle, bevel up, at a 30-45° angle.[20][21] c. Gently pull back on the plunger to ensure no fluid (urine, blood, intestinal contents) is aspirated.[20] d. Inject the substance and withdraw the needle. e. Return the animal to its cage and monitor.

Protocol: Subcutaneous (SC) Injection

SC injection is used for slower, more sustained absorption.

  • Materials: 25-27 gauge needle, 1 mL syringe.

  • Restraint: Place the mouse on a solid surface. Use your non-dominant hand to tent the loose skin over the shoulders/scruff area.[22][23]

  • Procedure: a. Insert the needle into the base of the skin tent, parallel to the body.[22] b. Ensure the needle tip is in the subcutaneous space and not penetrating the underlying muscle or passing through the other side of the skin tent. c. Inject the substance. A small bleb should form under the skin. d. Withdraw the needle and return the animal to its cage.

Efficacy Study Design and Data Analysis

Once dose, vehicle, and schedule are defined, efficacy studies can be designed.

  • Study Design: A robust design includes a vehicle control group, one or more doses of the test compound, and potentially a positive control group. Animals should be randomly assigned to groups.[24]

  • Sample Size: The number of animals per group should be justified by a power analysis to ensure the study can detect a meaningful biological effect.[25][26] The ARRIVE guidelines mandate reporting of sample size calculations.[25]

  • Endpoints: Primary and secondary endpoints (e.g., tumor volume, behavioral changes, biomarker levels) must be clearly defined before the study begins.

  • Statistical Analysis: The choice of statistical test depends on the data type and experimental design (e.g., t-test for two groups, ANOVA for multiple groups). Collaboration with a biostatistician is highly recommended.[27]

References

  • Subcutaneous Injection in the Mouse. (URL: )
  • Subcutaneous Administr
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (URL: )
  • Injection Techniques, Restraint, & Handling for Mice and R
  • Intraperitoneal Injection of Neonatal Mice - PMC - NIH. (URL: [Link])

  • Subcutaneous Injection in the Mouse - Research Animal Training. (URL: )
  • SOP 24 In Vivo Injection Protocols Sub-Cutaneous Mouse Injection - Childhood Cancer Repository. (URL: )
  • IACUC Considerations for Preclincal Studies - SCIREQ. (URL: [Link])

  • Choice of vehicle affects pyraclostrobin toxicity in mice - UNC. (URL: [Link])

  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents - PMC. (URL: [Link])

  • Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Deriv
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC. (URL: [Link])

  • Oral Gavage In Mice and R
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC. (URL: [Link])

  • Statistical approaches to experimental design and data analysis of in vivo studies - PubMed. (URL: [Link])

  • Intraperitoneal Injection in the Mouse - Research Animal Training. (URL: )
  • IACUC Policies and Guidelines - UC Davis Office of Research. (URL: [Link])

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. (URL: [Link])

  • How to Calculate Sample Size for Animal Studies - Anilocus. (URL: [Link])

  • Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. (URL: [Link])

  • UBC ANIMAL CARE COMMITTEE TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP. (URL: )
  • Statistical Evaluation of In Vivo Drug Synergy in Mouse Tumor Models - Crown Bioscience. (URL: [Link])

  • Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed. (URL: [Link])

  • U.S. Regulations and Requirements - AAALAC. (URL: [Link])

  • Design of Dose‐Response Clinical Trials. (URL: )
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Optimal experimental designs for dose–response studies with continuous endpoints - PMC. (URL: [Link])

  • Murine Pharmacokinetic Studies - PMC - NIH. (URL: [Link])

  • ​IACUC Protocol Requirements – Office of Animal Welfare - UW Sites. (URL: [Link])

  • Staying in Compliance with the IACUC - UCI Office of Research. (URL: [Link])

  • Enhancing Data Management and Analysis in In Vivo Research: Best Practices and Emerging Strategies - ichorbio. (URL: [Link])

  • Novel selective and orally active inhibitors of PKB show potent antitumor effects in vivo. (URL: [Link])

  • Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed. (URL: [Link])

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (URL: [Link])

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed. (URL: [Link])

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans - PubMed. (URL: [Link])

  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC. (URL: [Link])

  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC. (URL: [Link])

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - ChemRxiv. (URL: [Link])

  • US11464802B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof - Google P
  • WO2020210508A1 - 3-substituted piperidine compounds for cbl-b inhibition, and use of a cbl-b inhibitor in combination with a cancer vaccine and/or oncolytic virus - Google P
  • (S)-3-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride - NextSDS. (URL: [Link])

  • Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters: Structure−Activity Relationship Study of Structurally Constrained 3,6-Disubstituted Piperidine Analogues of (2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PMC. (URL: [Link])

  • Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations - PubMed. (URL: [Link])

  • Structure-Activity Studies of Novel di-substituted[22][28][29]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase - UPCommons. (URL: [Link])

Sources

Method

Application Note: High-Resolution NMR Characterization of (S)-N-(3-fluorobenzyl)piperidin-3-amine Dihydrochloride

Abstract This application note provides a comprehensive guide to the structural elucidation and characterization of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride, a chiral amine of interest in pharmaceutical re...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation and characterization of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride, a chiral amine of interest in pharmaceutical research and development. The protocols herein detail a systematic approach utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a logical workflow, from sample preparation to the acquisition and interpretation of ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC spectra. The causality behind experimental choices, such as solvent selection and the use of specific 2D NMR techniques, is explained to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a validated protocol for the structural verification and purity assessment of this compound and its analogs.

Introduction

(S)-N-(3-fluorobenzyl)piperidin-3-amine is a substituted piperidine derivative. Piperidines are saturated heterocyclic compounds that are integral structural motifs in many pharmacologically active compounds.[1][2][3] The presence of a chiral center at the C3 position of the piperidine ring and a fluorine atom on the benzyl substituent necessitates a thorough and unambiguous structural characterization, for which NMR spectroscopy is the most powerful tool.[4][5] The compound is typically handled as a dihydrochloride salt to improve its stability and solubility in aqueous media.[6]

This guide establishes a detailed protocol for the comprehensive NMR analysis of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride. We will cover the essential steps for acquiring high-quality 1D and 2D NMR data and provide insights into the interpretation of the resulting spectra for complete structural assignment.

Experimental Design and Rationale

The workflow for the NMR characterization is designed to be systematic, starting with simple 1D experiments and progressing to more complex 2D correlations for unambiguous assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis Prep Dissolution in D₂O H1 ¹H NMR Prep->H1 Initial Analysis C13 ¹³C{¹H} NMR H1->C13 F19 ¹⁹F NMR C13->F19 COSY ¹H-¹H COSY F19->COSY Correlation Studies HSQC ¹H-¹³C HSQC COSY->HSQC Assign Spectral Assignment COSY->Assign HMBC ¹H-¹³C HMBC HSQC->HMBC HSQC->Assign HMBC->Assign Structure Structure Verification Assign->Structure Structure_Elucidation cluster_piperidine Piperidine Ring cluster_benzyl 3-Fluorobenzyl Group cluster_connectivity Connectivity p_H Piperidine Protons (¹H, COSY) p_C Piperidine Carbons (¹³C) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) p_H->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) p_H->HMBC p_C->HSQC b_H Aromatic & Benzylic Protons (¹H, COSY) b_C Aromatic & Benzylic Carbons (¹³C) b_H->HSQC b_H->HMBC b_F Fluorine (¹⁹F) b_C->HSQC Final_Structure Final Structure Assignment HSQC->Final_Structure HMBC->p_C HMBC->b_C HMBC->Final_Structure

Caption: Logic diagram for structural elucidation using NMR data.

Conclusion

The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and reliable method for the complete structural characterization of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride. The protocols outlined in this application note are designed to yield high-quality, reproducible data, enabling unambiguous assignment of all proton and carbon signals. This detailed characterization is fundamental for quality control, regulatory submissions, and further drug development activities.

References

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). Cas 127294-73-9,(R)-3-Aminopiperidine. Retrieved from [Link]

  • ACS Publications. (2014, August 5). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. The Journal of Physical Chemistry B. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PMC. [Link]

  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

  • ACS Publications. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • NextSDS. (n.d.). (R)-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • ACS Publications. (2006, January 19). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). 19 F-NMR chemical shifts (in ppm) of fluorobenzylated model compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

  • ACS Publications. (2019, July 12). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • La Trobe University. (2025, November 28). Small Molecule Structure Characterisation. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • NMR spectroscopy of small molecules in solution. (2025, December 3). Nuclear Magnetic Resonance, Volume 51. [Link]

  • Google Patents. (n.d.). WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents.
  • Fluorine NMR. (n.d.). [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-3-amine dihydrochloride. PubChem Compound Database. Retrieved from [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. PMC. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • National Center for Biotechnology Information. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. PMC. [Link]

  • Frontiers. (n.d.). NMR Methods for Structural Characterization of Protein-Protein Complexes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of (S)-N-(3-fluorobenzyl)piperidin-3-amine Dihydrochloride in Biological Matrices

Prepared by: Senior Application Scientist Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Professionals Introduction & Analytical Rationale (S)-N-(3-fluorobenzyl)piperidin-3-amine is...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Professionals

Introduction & Analytical Rationale

(S)-N-(3-fluorobenzyl)piperidin-3-amine is a highly polar, basic secondary amine frequently utilized as a critical building block and active pharmaceutical ingredient (API) intermediate in the development of CNS therapeutics and kinase inhibitors. Quantifying this compound in biological matrices (e.g., rat plasma) presents significant analytical challenges.

Traditional reversed-phase (C18) chromatography often fails to adequately retain such highly polar basic amines, leading to early elution in the void volume where matrix-induced ion suppression is most severe. To overcome this, we employ a Pentafluorophenyl (PFP) stationary phase . As detailed in [1], PFP columns provide orthogonal retention mechanisms—specifically dipole-dipole interactions, π−π stacking with the fluorobenzyl ring, and strong ion-exchange interactions with the protonated piperidine moiety. This causality-driven column selection ensures robust retention, excellent peak shape, and separation from endogenous plasma phospholipids.

Furthermore, the compound is supplied as a dihydrochloride salt . A common pitfall in bioanalysis is failing to account for the salt mass during stock preparation. The free base molecular weight is 208.14 g/mol , while the dihydrochloride salt is ~281.05 g/mol . A stoichiometric correction factor of 0.74 must be applied to ensure accurate free-base quantification.

Experimental Design: A Self-Validating System

To ensure this protocol functions as a self-validating system , a stable-isotope-labeled internal standard (SIL-IS), such as (S)-N-(3-fluorobenzyl)piperidin-3-amine-d4, is introduced at the very first step of sample preparation. This normalizes any well-to-well variations in extraction recovery and dynamically compensates for matrix-induced ion suppression during Electrospray Ionization (ESI). The method is designed to strictly adhere to the[2], mandating pre- and post-run system suitability checks to verify that mass spectrometer sensitivity and column performance remain within a ± 15% tolerance.

Reagents and Materials
  • Analyte: (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride (Purity 98%).

  • Internal Standard (IS): (S)-N-(3-fluorobenzyl)piperidin-3-amine-d4.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water ( H2​O ), and Formic Acid (FA).

  • Matrix: Blank Sprague-Dawley rat plasma (K2EDTA).

Step-by-Step Sample Preparation Protocol

Causality Note: Protein precipitation (PPT) is performed using Acetonitrile containing 1% Formic Acid. The acidic environment intentionally disrupts protein-analyte binding and ensures the secondary and primary amines remain fully protonated, maximizing extraction recovery.

  • Aliquot: Transfer 50 µL of rat plasma (blank, calibrator, or unknown sample) into a 96-well plate or microcentrifuge tube.

  • IS Addition: Add 10 µL of the SIL-IS working solution (100 ng/mL in 50:50 H2​O :ACN) to all samples except double blanks. Vortex briefly.

  • Precipitation: Add 150 µL of extraction solvent (100% ACN containing 1% FA) to crash the plasma proteins.

  • Agitation: Vortex vigorously for 5 minutes at 1,200 rpm to ensure complete denaturation.

  • Centrifugation: Centrifuge at 14,000 rpm (or 4,000 x g for plates) for 10 minutes at 4°C to pellet the proteins.

  • Transfer & Analysis: Transfer 100 µL of the clear supernatant into a clean autosampler vial/plate containing 100 µL of Mobile Phase A. Mix well and inject 2 µL onto the LC-MS/MS system.

Workflow A Rat Plasma (50 µL) B Add IS (10 µL) A->B C Protein Precipitation (150 µL ACN + 1% FA) B->C D Vortex & Centrifuge (14,000 rpm) C->D E Supernatant Transfer D->E F LC-MS/MS Injection E->F

Caption: Workflow for the extraction of (S)-N-(3-fluorobenzyl)piperidin-3-amine from plasma.

LC-MS/MS Parameters

Liquid Chromatography Conditions

Separation is achieved using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: LC Gradient Conditions

Parameter Specification
Analytical Column Phenomenex Kinetex PFP (2.1 x 50 mm, 2.6 µm)
Column Temperature 40 °C

| Mobile Phase A | 0.1% Formic Acid in H2​O | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 2.0 µL |

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95 5
0.50 95 5
2.50 10 90
3.50 10 90
3.60 95 5

| 5.00 | 95 | 5 |

Mass Spectrometry (MRM) Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode. Causality Note: Collision-induced dissociation (CID) of the protonated precursor ( m/z 209.15) primarily cleaves the exocyclic C-N bond. This yields a highly stable 3-fluorobenzyl carbocation ( m/z 109.05), which serves as the primary quantifier due to its dominant intensity and superior signal-to-noise ratio. A secondary cleavage of the piperidine ring ( m/z 84.10) is monitored as a qualifier to ensure peak purity.

Table 2: MRM Transitions and Voltage Parameters | Analyte | Q1 ( m/z ) | Q3 ( m/z ) | Purpose | DP (V) | CE (V) | CXP (V) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (S)-N-(3-fluorobenzyl)... | 209.15 | 109.05 | Quantifier | 60 | 25 | 10 | | (S)-N-(3-fluorobenzyl)... | 209.15 | 84.10 | Qualifier | 60 | 35 | 8 | | Analyte-d4 (IS) | 213.17 | 109.05 | IS Quantifier | 60 | 25 | 10 |

(Note: DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential. Values optimized for a Sciex 6500+ architecture).

Fragmentation P Precursor Ion [M+H]+ m/z 209.15 F1 Quantifier Ion 3-fluorobenzyl cation m/z 109.05 P->F1 CID (CE: 25V) C-N bond cleavage F2 Qualifier Ion Piperidine fragment m/z 84.10 P->F2 CID (CE: 35V) Piperidine cleavage

Caption: Collision-induced dissociation (CID) fragmentation pathway for the protonated analyte.

Method Validation Summary

The assay was validated in accordance with regulatory guidelines to ensure trustworthiness and reproducibility across preclinical pharmacokinetic studies.

Table 3: Assay Performance and Validation Metrics

Validation Parameter Observed Result FDA Acceptance Criteria

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | S/N 5, Precision 20%, Accuracy ± 20% | | Linear Dynamic Range | 1.0 - 1000 ng/mL | R2≥0.99 (1/x² weighting) | | Intra-day Precision (CV%) | 3.2% - 7.5% | 15% ( 20% at LLOQ) | | Inter-day Accuracy (% Bias) | -4.1% to +5.2% | ± 15% ( ± 20% at LLOQ) | | Matrix Effect (IS Normalized) | 92.4% - 98.1% | CV 15% across 6 distinct matrix lots | | Extraction Recovery | 88.5% | Consistent across Low, Mid, and High QCs |

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), 2018 URL: [Link][2]

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International, Volume 34, Issue 2, 2016 URL: [Link][1]

Sources

Method

Application Note: (S)-N-(3-fluorobenzyl)piperidin-3-amine Dihydrochloride in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary In the contemporary landscape of medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In the contemporary landscape of medicinal chemistry, the integration of privileged chiral scaffolds is critical for accelerating hit-to-lead and lead optimization campaigns. (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride is a highly versatile, bifunctional building block that merges two heavily validated pharmacophores: the chiral 3-aminopiperidine core and the lipophilic 3-fluorobenzyl moiety.

Chiral 3-aminopiperidines are foundational to numerous blockbuster therapeutics, most notably dipeptidyl peptidase IV (DPP-4) inhibitors (e.g., linagliptin, alogliptin) and advanced kinase inhibitors[1]. The pre-installation of the 3-fluorobenzyl group provides immediate access to deep hydrophobic pocket binding and halogen-bonding interactions, which are heavily utilized in targeting central nervous system (CNS) receptors like CB1[2] and kinases such as GSK-3β[3]. This application note details the mechanistic rationale, physicochemical properties, and self-validating synthetic protocols required to successfully deploy this building block in drug discovery workflows.

Pharmacophore Rationale & Mechanistic Insights

The strategic value of (S)-N-(3-fluorobenzyl)piperidin-3-amine lies in its unique structural topology, which offers highly specific vectors for diversification.

  • The (S)-Stereocenter: Stereospecificity is paramount in target engagement. The (S)-configuration forces the exocyclic amine and its attached fluorobenzyl group into a specific spatial trajectory (typically equatorial in the lowest energy chair conformation), which is critical for minimizing entropic penalties upon binding to rigid enzyme active sites.

  • The 3-Fluorobenzyl Group: Fluorine substitution on the benzyl ring serves a dual purpose. First, it modulates the pKa of the adjacent exocyclic secondary amine, making it slightly less basic and thus tuning the pharmacokinetic profile (e.g., membrane permeability). Second, the fluorine atom can engage in orthogonal dipole interactions or halogen bonding within target hydrophobic pockets[2].

  • The Dihydrochloride Salt Form: Free secondary amines are notoriously prone to oxidative degradation and atmospheric carbon dioxide absorption (forming carbamates). The dihydrochloride salt ensures absolute bench stability, prevents racemization, and allows for precise stoichiometric weighing during high-throughput parallel synthesis[4].

Reactivity Logic: The Bifurcated Amine Challenge

A primary synthetic challenge when utilizing this building block is differentiating the two secondary amines: the endocyclic piperidine nitrogen (N1) and the exocyclic benzyl-substituted nitrogen (N3).

Regioselectivity Start (S)-N-(3-fluorobenzyl)piperidin-3-amine N1 Endocyclic N1 (Less Sterically Hindered) Start->N1 Kinetic Control (-78°C) Electrophilic Attack N3 Exocyclic N3 (More Sterically Hindered) Start->N3 Thermodynamic Control / N1 Protected SNAr / Coupling

Caption: Bifurcated reactivity profile of the two secondary amines within the scaffold.

Because N1 is part of a flexible ring and lacks immediate bulky α-substituents, it is kinetically more nucleophilic than the N3 amine, which is sterically shielded by both the piperidine ring and the 3-fluorobenzyl group. We exploit this steric disparity using temperature-controlled kinetic protection to achieve regioselectivity.

Physicochemical Profiling

Understanding the fundamental properties of the building block is essential for designing purification and reaction workflows.

PropertyValue / DescriptionImpact on Experimental Design
Chemical Formula C₁₂H₁₇FN₂ · 2HClRequires 2.0+ equivalents of base to liberate the free base.
Molecular Weight 208.28 g/mol (Free Base) 281.20 g/mol (Salt)LC-MS monitoring should target m/z 209.1 [M+H]⁺ .
Physical State White to off-white crystalline powderHighly hygroscopic; store in a desiccator at 4°C.
Solubility H₂O (High), MeOH (High), DCM (Low)Salt must be neutralized in biphasic systems (e.g., DCM/aq. NaOH) prior to organic reactions.
pKa (Calculated) N1 ~ 10.2, N3 ~ 8.5N1 will protonate first; N3 is the preferred site for maintaining neutral physiological charge if N1 is functionalized.

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." This means that causality is explained for each step, and analytical checkpoints are built directly into the methodology to ensure the chemist does not proceed with failed reactions.

Protocol A: Regioselective N1-Boc Protection

Objective: Selectively protect the endocyclic N1 amine to leave the N3 amine available for downstream diversification.

Causality & Design: By dropping the temperature to -78°C, the activation energy required for the bulky Boc-anhydride (Boc₂O) to attack the sterically hindered N3 position becomes insurmountable. The reaction proceeds exclusively at the kinetically favored N1 position.

Step-by-Step Methodology:

  • Free-Basing: Suspend 1.0 eq (2.81 g, 10 mmol) of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride in 50 mL of Dichloromethane (DCM). Add 30 mL of 1M aqueous NaOH. Stir vigorously for 15 minutes.

    • Validation Checkpoint 1: The suspension will transition to a clear biphasic solution. Extract the DCM layer, dry over Na₂SO₄, and concentrate to a volume of ~30 mL.

  • Kinetic Cooling: Transfer the DCM solution to a flame-dried round-bottom flask under an inert N₂ atmosphere. Cool the flask in a dry ice/acetone bath to strictly -78°C.

  • Electrophilic Addition: Dissolve 0.95 eq (1.97 g, 9.5 mmol) of Boc₂O in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump.

    • Causality: Using a slight substoichiometric amount of Boc₂O prevents over-protection (formation of the di-Boc species).

  • Quenching: Stir at -78°C for 2 hours. Quench the reaction while still cold by adding 5 mL of methanol, then allow the mixture to warm to room temperature.

  • Analytical Validation:

    • TLC Check: Run on Silica gel (Eluent: 10% MeOH in DCM with 1% NH₄OH). The starting free base stays near the baseline (Rf ~ 0.1). The desired N1-Boc product migrates to Rf ~ 0.4.

    • LC-MS Check: Confirm the presence of the mono-Boc product at m/z 309.2 [M+H]⁺ . The absence of m/z 409.2 confirms no di-Boc formation.

Protocol B: N3-Directed Amide Coupling

Objective: Couple a target carboxylic acid to the sterically hindered N3 exocyclic amine of the N1-Boc protected intermediate.

Causality & Design: Because the N3 amine is sterically encumbered, standard coupling reagents like EDC/HOBt often fail or require extended heating, leading to epimerization of the (S)-stereocenter. We utilize HATU, a highly reactive uronium-based coupling reagent, combined with DIPEA to drive the reaction efficiently at room temperature[3].

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve 1.2 eq of the desired carboxylic acid and 1.3 eq of HATU in anhydrous N,N-Dimethylformamide (DMF, 0.2 M concentration). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes.

    • Validation Checkpoint 2: The solution will turn a distinct pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add 1.0 eq of the N1-Boc protected intermediate (from Protocol A) dissolved in a minimal amount of DMF.

  • Reaction Monitoring: Stir at room temperature for 4-6 hours.

    • LC-MS Check: Monitor the disappearance of m/z 309.2 and the appearance of the expected product mass. If the reaction stalls at 50% conversion, do not add more HATU (which can cause side reactions); instead, elevate the temperature slightly to 40°C.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash 3x with 5% aqueous LiCl solution.

    • Causality: DMF is highly soluble in water, but LiCl dramatically increases the ionic strength of the aqueous phase, forcing quantitative partitioning of the DMF out of the organic layer.

Workflow A Salt Cleavage (Free-Basing) B Kinetic N1-Protection (Boc2O, -78°C) A->B LC-MS Validation C N3-Functionalization (Amide/SNAr) B->C Regio-purity >95% D Global Deprotection (TFA/DCM) C->D Intermediate Isolation

Caption: Standard synthetic workflow for utilizing the building block in drug discovery.

References

  • Title: Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin Source: Organic Process Research & Development - ACS Publications URL: [Link][1]

  • Title: Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability Source: MDPI Pharmaceuticals URL: [Link][3]

  • Title: WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride Source: Google Patents URL: [4]

  • Title: Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity Source: NIH National Library of Medicine URL: [Link][2]

Sources

Application

Preparation of (S)-N-(3-fluorobenzyl)piperidin-3-amine Dihydrochloride Stock Solutions for Assays

Abstract This comprehensive application note provides a detailed protocol for the preparation, quality control, and storage of stock solutions of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride, a chiral piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, quality control, and storage of stock solutions of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride, a chiral piperidine derivative with potential applications in drug discovery and development.[1] Adherence to these guidelines is critical for ensuring the accuracy, reproducibility, and validity of data generated in downstream biological assays. The protocol emphasizes best practices for handling a dihydrochloride salt, selecting appropriate solvents, and mitigating potential compound instability to ensure the integrity of the stock solutions.

Introduction: The Critical Role of Stock Solution Integrity

The reliability of any in vitro or in vivo assay is fundamentally dependent on the quality and accuracy of the prepared reagents.[2] A seemingly routine task, the preparation of a small molecule stock solution, is a critical step that can significantly impact experimental outcomes.[3] Errors in concentration, degradation of the compound, or improper solubilization can lead to misleading structure-activity relationships (SAR), reduce hit rates in high-throughput screening (HTS), and generate irreproducible results.[3]

(S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride is a piperidine derivative. The piperidine scaffold is a common structural motif in a wide range of pharmaceuticals, particularly those targeting the central nervous system.[1] The presence of a fluorine atom can modulate key physicochemical properties such as metabolic stability and binding affinity.[1][4] As a dihydrochloride salt, this compound's solubility and stability are enhanced, making it more amenable to laboratory handling.[5] This guide provides a robust framework for preparing high-quality stock solutions of this compound, ensuring a solid foundation for subsequent assays.

Physicochemical Properties and Pre-Preparation Analysis

A thorough understanding of the compound's properties is essential before any weighing or dissolution occurs. This information is typically available from the supplier's Certificate of Analysis (CoA) or other technical data sheets.

PropertyValue/InformationSignificance for Stock Preparation
Molecular Formula C12H17FN2 · 2HClNecessary for accurate molecular weight determination.
Molecular Weight ~281.20 g/mol (as dihydrochloride)Critical for calculating the mass required for a specific molar concentration.[2]
Appearance Typically a white to off-white solid.Visual inspection can provide a preliminary indication of purity.
Purity (e.g., by HPLC) >98% recommendedPurity values should be factored into precise concentration calculations for highly sensitive assays.[6]
Solubility Soluble in water and some organic solvents.[7]The dihydrochloride salt form generally enhances aqueous solubility.[5] Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stocks of organic molecules.[8]
Stability Protect from light; store in a cool, dry place.Indicates the need for specific storage conditions to prevent degradation.[6]

The Impact of Fluorination: The introduction of fluorine into a molecule can influence its lipophilicity, membrane permeability, and metabolic stability.[9][10] While this often enhances a compound's drug-like properties, it is a factor to consider during handling and in the context of the biological assay system.[4][11]

Core Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many biological assays.[6]

Materials and Equipment
  • (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber (or light-blocking) microcentrifuge tubes or vials

  • Sterile, positive displacement pipette and tips

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure
  • Calculation of Required Mass: The fundamental formula for calculating the mass of the compound is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 [12]

    For a 1 mL, 10 mM stock solution of a compound with a molecular weight of 281.20 g/mol : Mass (mg) = 0.010 mol/L * 0.001 L * 281.20 g/mol * 1000 = 2.812 mg

  • Weighing the Compound:

    • Bring the vial of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride to room temperature before opening to prevent moisture condensation.

    • On a calibrated analytical balance, carefully weigh the calculated mass of the powder into a sterile, appropriately sized microcentrifuge tube. For small quantities, it is often best to add solvent directly to the supplier's vial to avoid transfer loss.[13]

  • Dissolution:

    • Add the calculated volume of high-purity DMSO to the vial containing the compound.

    • Securely cap the vial and vortex thoroughly for 1-2 minutes, or until the solid is completely dissolved.[8]

    • Visually inspect the solution against a light source to ensure no particulates are present.

    • If dissolution is slow, brief sonication in a water bath can be employed. Gentle warming (e.g., to 37°C) may also aid dissolution, but the compound's temperature sensitivity should be considered.[8]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled, light-blocking microcentrifuge tubes.[2][13]

    • Label each aliquot with the compound name, concentration, solvent, and date of preparation.[6]

    • Store the aliquots at -20°C or -80°C for long-term stability, protected from light.[6][13]

G cluster_prep Stock Solution Preparation cluster_use Assay Preparation calc Calculate Mass (e.g., 2.812 mg for 1mL of 10mM) weigh Weigh Compound (Allow to reach RT first) calc->weigh dissolve Add DMSO & Dissolve (Vortex/Sonicate) weigh->dissolve qc Visual QC (Check for particulates) dissolve->qc aliquot Aliquot into single-use volumes qc->aliquot store Store at -20°C / -80°C (Protect from light) aliquot->store thaw Thaw a single aliquot store->thaw serial_dilute Perform Serial Dilutions (in DMSO or assay buffer) thaw->serial_dilute final_dilute Final Dilution into Assay Medium (Final DMSO <0.5%) serial_dilute->final_dilute

Caption: Workflow for stock solution preparation and use.

Quality Control and Best Practices

A self-validating protocol incorporates checkpoints to ensure the integrity of the stock solution.

  • Solubility Verification: Always visually confirm complete dissolution. If precipitation is observed upon dilution in aqueous buffers, this indicates poor kinetic solubility.[14] Strategies to address this include optimizing the dilution protocol or the use of co-solvents, though this must be compatible with the assay.[3][15]

  • Final Solvent Concentration: The concentration of DMSO in the final assay should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic or interfere with the assay components.[2][8] Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments.[8]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to compound degradation or precipitation.[13] Aliquoting is the most effective strategy to mitigate this.[6]

  • Sterilization: If sterility is required, filter the stock solution through a 0.22 µm syringe filter that is compatible with the solvent.[16]

Preparation of Working Solutions

Working solutions are typically prepared by serially diluting the master stock solution.

G cluster_0 Serial Dilution in DMSO cluster_1 Final Dilution in Assay Buffer Stock 10 mM Stock in 100% DMSO D1 1 mM Stock->D1 1:10 Dilution (in DMSO) D2 100 µM D1->D2 1:10 Dilution (in DMSO) D3 10 µM D2->D3 1:10 Dilution (in DMSO) Assay Final Assay Well (e.g., 100 nM) Final DMSO <0.5% D3->Assay e.g., 1:100 Dilution

Caption: Example of a serial dilution workflow.

  • Intermediate Dilutions: It is often practical to perform serial dilutions in 100% DMSO to create a range of intermediate concentrations.[8] This maintains the compound's solubility before the final dilution into an aqueous assay buffer.

  • Final Dilution: The final working concentration is achieved by diluting an intermediate stock into the final assay medium. For example, to achieve a 100 nM final concentration from a 10 µM intermediate stock, you would perform a 1:100 dilution.

Troubleshooting

ProblemPotential CauseSuggested Solution
Compound will not dissolve Insufficient solvent volume; low compound solubility.Re-check calculations. Try gentle warming or sonication.[8] If solubility in DMSO is limited, a different solvent may be required, but compatibility with the assay is paramount.
Precipitation upon dilution in aqueous buffer Poor kinetic solubility; compound "crashing out".Perform serial dilutions in DMSO to a lower concentration before the final aqueous dilution.[15] Consider if the assay buffer pH is affecting the solubility of the amine-containing compound.
Inconsistent assay results Stock solution degradation; inaccurate concentration.Prepare a fresh stock solution from the solid compound. Avoid repeated freeze-thaw cycles of existing stocks.[13] Verify balance calibration and pipetting accuracy.

Conclusion

The careful and methodical preparation of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride stock solutions is a foundational requirement for generating high-quality, reliable, and reproducible data in any research or drug development setting. By understanding the compound's physicochemical properties and adhering to the detailed protocols and best practices outlined in this application note, researchers can minimize experimental variability and ensure the integrity of their scientific findings.

References

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Liu, P., et al. (2021). Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation. Chemical Reviews. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (n.d.). Biological Impacts of Fluorination. ResearchGate. Retrieved from [Link]

  • Vistoli, G., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today. Retrieved from [Link]

  • Dahlin, J. L., et al. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Buer, B., et al. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. Retrieved from [Link]

  • Carrillo-Carrión, C., et al. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. MDPI. Retrieved from [Link]

  • Ramu, M. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Utility of Fluorinated Compounds: From Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation | Request PDF. Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-3-amine dihydrochloride. Retrieved from [Link]

  • Scribd. (n.d.). Compound Handling and Storage Guidelines. Retrieved from [Link]

  • ChemBK. (2024). (3S)-piperidin-3-amine dihydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). (R)-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of (S)-N-(3-fluorobenzyl)piperidin-3-amine Dihydrochloride

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and fiel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and field-proven protocols. Handling (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride requires strict environmental controls to maintain its structural integrity during long-term storage.

Part 1: Mechanistic Vulnerabilities (The "Why")

Understanding the chemical causality behind degradation is the first step in prevention. This specific compound is vulnerable on three distinct fronts:

  • Hygroscopicity & Deliquescence: As a dihydrochloride salt, this molecule exhibits a low Deliquescence Relative Humidity (DRH). Ambient moisture readily forms hydrogen bonds with the chloride lattice, leading to rapid moisture absorption and the eventual dissolution of the crystal lattice (deliquescence)[1].

  • Oxidative Degradation: The molecule contains two secondary amines (one in the piperidine ring, one exocyclic). These are highly susceptible to N-oxidation. In the presence of reactive oxygen species (ROS) or trace transition metals, the amines oxidize to an N-hydroxylamine intermediate, which can further degrade into a nitrone or imine[2][3].

  • Free-Basing: Exposure to basic micro-environments neutralizes the hydrochloride salt. Unprotonated secondary amines possess a highly nucleophilic lone pair, drastically accelerating the rate of auto-oxidation compared to their protonated counterparts[2].

DegradationPathway Start (S)-N-(3-fluorobenzyl) piperidin-3-amine 2HCl Moisture Moisture Absorption (Deliquescence) Start->Moisture High RH (>60%) Oxidation N-Oxidation (ROS / Trace Metals) Start->Oxidation UV Light / O2 FreeBase Free-Basing (Loss of HCl) Moisture->FreeBase Basic Micro-environment FreeBase->Oxidation Accelerated (Lone Pair Exposed) Hydroxylamine Hydroxylamine Intermediate (+16 Da) Oxidation->Hydroxylamine +O Nitrone Nitrone / Imine Degradants (+14 Da) Hydroxylamine->Nitrone -2H

Mechanistic degradation pathway of the dihydrochloride salt via deliquescence and N-oxidation.

Part 2: Troubleshooting Guide & FAQs

Q1: My lyophilized powder is clumping and developing a slight yellow tint over time. What is happening? A: This is a classic symptom of moisture-induced oxidative degradation. The dihydrochloride salt has absorbed ambient humidity, crossing its DRH and causing the powder to clump. This localized moisture acts as a solvent micro-environment, mobilizing trace metals and oxygen, which catalyzes the oxidation of the secondary amines to N-hydroxylamines and nitrones (the source of the yellow tint)[2][3]. Solution: Always handle the compound in a low-humidity environment (e.g., a glove box at <15% RH) and store it in tightly sealed containers with desiccants.

Q2: During LC-MS analysis of a stored batch, we observed a new peak with a mass shift of +16 Da. Is this an impurity or a degradant? A: A +16 Da mass shift in a secondary amine indicates the formation of an N-hydroxylamine degradant (the addition of one oxygen atom)[2][3]. If you observe a +14 Da shift, it suggests further oxidation to a nitrone (loss of two protons, addition of oxygen). Solution: Purge storage vials with ultra-pure Argon to displace oxygen before sealing. Avoid using hydrogen peroxide or other oxidizing agents in adjacent laboratory spaces.

Q3: We formulated the salt with standard excipients, but stability testing showed rapid degradation. Why? A: If your formulation included basic excipients (e.g., magnesium stearate, calcium carbonate), you likely induced "free-basing." Neutralizing the dihydrochloride salt removes the protective protonation of the amines, exposing their lone electron pairs and making them highly reactive to auto-oxidation[2]. Solution: Ensure all excipients are neutral or slightly acidic. Perform excipient compatibility screening under stressed conditions.

Part 3: Quantitative Degradation Matrix
Degradation PathwayPrimary TriggerChemical ConsequenceAnalytical Marker (LC-MS)Preventive Measure
Deliquescence Relative Humidity > 60%Loss of crystal lattice, clumpingBroadening of DSC melting peakDesiccant storage (<15% RH)
N-Oxidation (Stage 1) O₂, Trace Metals, LightFormation of N-hydroxylamine+16 Da mass shiftArgon overlay, Amber vials
N-Oxidation (Stage 2) Prolonged O₂ exposureFormation of Nitrone/Imine+14 Da mass shiftArgon overlay, Antioxidants
Free-Basing Basic Excipients (pH > 7)Loss of HCl, exposed lone pairShift in retention time (RT)Acidic/Neutral formulation
Part 4: Validated Experimental Protocols
Protocol A: ICH Q1A(R2) Compliant Forced Degradation Study

Purpose: To establish the stability-indicating power of your analytical procedures and validate the degradation pathways of the dihydrochloride salt[4]. Self-Validation Mechanism: Mass Balance. The analytical method is only validated if the sum of the parent peak area and degradant peak areas (adjusted for response factors) equals 95-105% of the initial un-stressed control.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride into five separate volumetric flasks.

  • Hydrolytic Stress: To flask 1, add 0.1 N HCl. To flask 2, add 0.1 N NaOH (Caution: This will induce free-basing). Incubate at 60°C for 48 hours.

  • Oxidative Stress: To flask 3, add 3% H₂O₂. Incubate at room temperature for 24 hours to force N-hydroxylamine formation[2].

  • Photolytic Stress: Expose flask 4 (solid powder) to 1.2 million lux hours and 200 watt hours/square meter of UV light (per ICH Q1B).

  • Thermal/Humidity Stress: Expose flask 5 (solid powder) to 40°C ± 2°C / 75% RH ± 5% RH for 6 months (Accelerated condition)[4].

  • Analysis: Neutralize solutions, dilute to working concentrations, and analyze via LC-MS/MS to identify +16 Da and +14 Da mass shifts. Calculate mass balance.

Protocol B: Self-Validating Long-Term Storage Workflow

Purpose: To prevent deliquescence and oxidation during multi-year storage. Self-Validation Mechanism: Micro-environment integrity tracking via a Cobalt(II) chloride indicator.

Step-by-Step Methodology:

  • Environmental Control: Transfer the bulk lyophilized dihydrochloride salt into a controlled glovebox maintained at <15% Relative Humidity.

  • Aliquoting: Divide the bulk powder into single-use aliquots using amber glass vials to eliminate UV-induced radical initiation.

  • Inert Gas Overlay: Purge each vial with ultra-pure Argon for 10 seconds. Causality: Argon is heavier than Nitrogen and provides a denser, more effective blanket to displace ambient oxygen.

  • Primary Sealing: Cap immediately with PTFE-lined screw caps. Causality: PTFE prevents plasticizer leaching, which can act as a reactive organic impurity over time.

  • Secondary Containment: Place the sealed vials into a secondary Mylar pouch. Add a silica gel desiccant packet and a Cobalt(II) chloride humidity indicator card (blue = dry, pink = wet).

  • Temperature Control: Store the sealed pouches at -20°C. Validation Check: Before using an aliquot, check the indicator card. If it has turned pink, the primary seal has failed, warning the researcher before using compromised material in an assay.

StorageWorkflow A 1. Lyophilized Powder (Synthesized Compound) B 2. Aliquot into Amber Glass Vials (Block UV) A->B Handle in Glovebox (<15% RH) C 3. Argon/Nitrogen Overlay (Displace O2) B->C D 4. Seal with PTFE-Lined Screw Caps C->D E 5. Place in Secondary Container with Desiccant D->E Add Humidity Indicator Card F 6. Store at -20°C (Long-Term Stability) E->F Temperature Control

Step-by-step workflow for optimal long-term storage and handling to prevent degradation.

References
  • [4] Q1A(R2) Guideline - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:

  • [2] CHAPTER 3: Oxidative Degradation - Books. Royal Society of Chemistry. Available at:

  • [3] Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. ACS Publications. Available at:

  • [1] CRYSTALLINE SALTS OF A DEXTROAMPHETAMINE PRODRUG - Patent 3459538. European Publication Server. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting LC-MS Background Noise for (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride

Welcome to the Technical Support Center. Analyzing highly basic amines supplied as dihydrochloride salts—such as (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride —presents unique challenges in Liquid Chromatograph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing highly basic amines supplied as dihydrochloride salts—such as (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride —presents unique challenges in Liquid Chromatography-Mass Spectrometry (LC-MS). The combination of a highly basic piperidine core and a high concentration of chloride counterions frequently leads to severe ion suppression, analyte carryover, and elevated chemical background noise.

This guide provides a causality-driven, self-validating framework to diagnose and eliminate background noise in your LC-MS workflows.

Part 1: Diagnostic Workflow for High Background Noise

Before altering your method, you must isolate the root cause of the noise. The following self-validating workflow will help you determine if the noise originates from system contamination, analyte carryover, or chemical ion suppression.

G Start High Background Noise Detected in (S)-N-(3-fluorobenzyl)piperidin-3-amine LC-MS CheckColumn Isolate Source: Bypass column. Is noise still high? Start->CheckColumn SourceContam Yes: Source/System Contamination (Likely Chloride Salt Buildup) CheckColumn->SourceContam Yes ColumnIssue No: Column or Method Issue (Analyte Carryover or Mobile Phase) CheckColumn->ColumnIssue No CleanESI Action: Clean ESI cone/capillary Flush system with H2O/MeOH SourceContam->CleanESI CheckCarryover Run Blank Injection: Is m/z 209 (Free Base) present? ColumnIssue->CheckCarryover CarryoverYes Yes: Amine Silanol Interaction (Carryover) CheckCarryover->CarryoverYes Yes CarryoverNo No: Chloride Ion Suppression (Co-eluting salts) CheckCarryover->CarryoverNo No FixCarryover Action: Use Type-B endcapped column Optimize wash gradients CarryoverYes->FixCarryover FixSuppression Action: Implement divert valve or SPE sample cleanup CarryoverNo->FixSuppression

Diagnostic workflow for isolating and resolving background noise in basic amine LC-MS assays.

Part 2: Troubleshooting Guides & FAQs

Q1: How do the dihydrochloride salt counterions contribute to my high background noise, and how do I fix it?

The Causality: (S)-N-(3-fluorobenzyl)piperidin-3-amine is supplied as a dihydrochloride salt. When injected into the LC-MS, the high concentration of chloride ions elutes and enters the Electrospray Ionization (ESI) source. Chloride ions compete with the target analyte for charge on the surface of the ESI droplets, altering surface tension and causing severe ion suppression [1]. Furthermore, chloride readily forms cluster ions and adducts in the gas phase, which drastically elevates the baseline chemical noise across the chromatogram.

The Solution (Self-Validating Protocol): To validate that chloride is your issue, monitor the early eluting solvent front for a massive drop in baseline signal (ion suppression zone). To resolve this, you must prevent the chloride from entering the mass spectrometer.

  • Implement a Divert Valve: Program your LC-MS divert valve to send the first 1–2 minutes of the LC effluent (the void volume containing the unretained chloride salts) to waste. Only switch the valve to the MS detector just before the retention time of your target analyte.

  • Sample Desalting: If a divert valve is insufficient, implement a Solid Phase Extraction (SPE) protocol prior to injection to retain the basic amine while washing away the chloride counterions.

Q2: My background noise seems to increase with every subsequent injection. Is this related to the compound's structure?

The Causality: Yes. The compound features a piperidine ring and a secondary amine, both of which are highly basic (pKa ~10–11). At standard LC-MS mobile phase pH (2.5–4.0), these nitrogens are fully protonated (positively charged). If you are using older "Type-A" silica columns, the unbonded silanol groups (Si-OH) on the silica surface deprotonate above pH 4, acting as sticky cation-exchange sites [2]. The protonated amine binds strongly to these silanols, causing severe peak tailing and analyte carryover. This carryover bleeds continuously into subsequent runs, manifesting as a rising "background noise" at the target m/z (~209 for the free base).

The Solution (Step-by-Step Methodology):

  • Verify Carryover: Inject your highest calibration standard, followed immediately by a zero-volume blank injection (mobile phase only). If a peak appears at the analyte's retention time in the blank, you have carryover.

  • Upgrade the Column: Switch to a high-purity "Type-B" silica column featuring double-endcapping or a polar-embedded stationary phase. These columns sterically shield the basic amine from residual silanols.

  • Optimize the Needle Wash: Basic amines often stick to the metal surfaces of the autosampler needle. Use a strong needle wash solvent consisting of 50:50 Methanol:Water with 0.1% to 0.5% Formic Acid to keep the analyte fully soluble and protonated during the wash cycle.

Q3: What is the optimal mobile phase composition to maximize the Signal-to-Noise (S/N) ratio for this specific compound?

The Causality: Mobile phase additives dictate both the chromatographic peak shape (by controlling silanol interactions) and the ionization efficiency in the ESI source [3]. While Trifluoroacetic Acid (TFA) is excellent for pairing with basic amines to improve peak shape, its high surface tension and strong ion-pairing nature prevent the analyte from escaping the ESI droplet into the gas phase, leading to massive signal suppression and high background noise.

The Solution: Use volatile, LC-MS grade organic acids like Formic Acid. See the data presentation below for a direct comparison.

Data Presentation: Mobile Phase Additives for Basic Amines
Mobile Phase AdditiveImpact on Basic Amine ChromatographyImpact on LC-MS Background & SignalRecommendation for this Analyte
0.1% Formic Acid Good. Keeps residual silanols protonated, reducing tailing.Excellent. Highly volatile, promotes protonation with minimal suppression.Highly Recommended
0.1% TFA Excellent. Strong ion-pairing yields sharp peaks.Poor. Causes severe ion suppression and elevates background noise.Avoid unless using a post-column makeup flow.
10 mM Ammonium Acetate (pH 5) Moderate. May cause slight tailing depending on the column.Good. Promotes stable ionization and consistent droplet desolvation.Alternative for pH-sensitive hybrid columns.
No Additive (Neutral Water) Poor. Severe tailing and irreversible carryover.Poor. Unstable spray, poor protonation, high chemical noise.Do Not Use
Q4: How do I clean the ESI source if salt buildup has already occurred?

The Causality: Continuous injection of dihydrochloride salts without a divert valve will eventually lead to salt precipitation on the ESI sampling cone and capillary. This physical blockage disrupts the Taylor cone formation, leading to spray instability, loss of sensitivity, and erratic, high-amplitude background noise [4].

The Solution (Step-by-Step Cleaning Protocol):

  • Cool Down: Vent the MS and allow the ESI source to cool to room temperature.

  • Remove Components: Carefully remove the ESI capillary and sampling cone according to the manufacturer's specifications.

  • Aqueous Wash (Critical for Salts): Because the contamination is a chloride salt, organic solvents will not dissolve it. Sonicate the components in LC-MS grade Water for 15 minutes to dissolve the precipitated dihydrochloride salts.

  • Organic Wash: Transfer the components to a beaker of 50:50 LC-MS grade Water:Methanol and sonicate for another 15 minutes to remove residual organics.

  • Dry and Reassemble: Blow dry with high-purity nitrogen gas, reassemble the source, and run a system suitability test to confirm the background noise has returned to baseline levels.

Part 3: References

  • Ion Suppression: A Major Concern in Mass Spectrometry LCGC International URL:[Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices KNAUER Technical Resources URL:[Link]

  • Mass Spec Contamination Issue - High Background (WKB3420) Waters Corporation Knowledge Base URL:[Link]

Troubleshooting

Overcoming poor bioavailability of (S)-N-(3-fluorobenzyl)piperidin-3-aminedihydrochloride in assays

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing in vitro assay challenges with (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing in vitro assay challenges with (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride .

As a secondary amine with a piperidine core supplied as a dihydrochloride salt, this molecule presents a classic "dication dilemma." While highly water-soluble, its physicochemical properties frequently lead to poor apparent bioavailability in both cell-free and cell-based assays due to ionization state, organelle sequestration, and surface adsorption.

Part 1: Diagnostic Workflow & Causality

Before altering your compound or abandoning the scaffold, you must identify the exact biophysical mechanism limiting your assay's sensitivity.

TroubleshootingTree Start Poor Assay Bioavailability CellFree Cell-Free Assay (Biochemical) Start->CellFree CellBased Cell-Based Assay (In Vitro) Start->CellBased NSB Non-Specific Binding (NSB) CellFree->NSB Perm Poor Membrane Permeability CellBased->Perm Trap Lysosomal Trapping CellBased->Trap LowBind Use Ultra-Low Attachment Plates NSB->LowBind AddBSA Add Carrier Protein (BSA) NSB->AddBSA AdjustPH Shift Media pH (e.g., pH 7.8) Perm->AdjustPH BafA1 Co-incubate with Bafilomycin A1 Trap->BafA1

Diagnostic decision tree for identifying the root cause of poor assay bioavailability.

Frequently Asked Questions (FAQs)

Q: Why does this compound show excellent target engagement in cell-free assays but fail completely in cell-based assays? A: The root cause is likely membrane permeability driven by the molecule's ionization state. (S)-N-(3-fluorobenzyl)piperidin-3-amine contains two basic nitrogens: the piperidine amine (pKa ~10.0) and the exocyclic secondary amine (pKa ~8.5). According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, >99% of the molecules exist in a protonated, dicationic state. Lipid bilayers are highly impermeable to dications, preventing passive diffusion into the cytosol.

Q: Could the compound be entering the cell but getting sequestered away from the target? A: Yes. Basic lipophilic/amphiphilic amines are notorious for lysosomal trapping (lysosomotropism)[1]. The minute fraction of unionized drug that manages to diffuse across the cell membrane can subsequently diffuse into lysosomes. Because the lysosomal lumen is highly acidic (pH 4.5–5.0), the compound becomes fully protonated and trapped as a membrane-impermeable dication, drastically reducing the effective cytosolic concentration[2].

LysosomalTrapping cluster_ext Extracellular (pH 7.4) cluster_cyt Cytosol (pH 7.2) cluster_lys Lysosome (pH 4.5) Ext_Drug Unionized Drug (Trace) Cyt_Drug Unionized Drug Ext_Drug->Cyt_Drug Passive Diffusion Ext_Ion Protonated Drug (Dominant) Ext_Ion->Ext_Drug Equilibrium Lys_Ion Dicationic Drug (Trapped) Cyt_Drug->Lys_Ion Protonation & Sequestration

Mechanism of lysosomal trapping for basic amines driven by pH partitioning.

Q: My biochemical (cell-free) assay is also showing lower-than-expected bioavailability. What is happening? A: This is likely due to Non-Specific Binding (NSB) . Cationic compounds often bind non-specifically to the negatively charged surfaces of standard polystyrene microplates or to carrier proteins like Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) in the assay media[3]. Furthermore, because your compound is a dihydrochloride salt, adding high concentrations of it to weakly buffered media can cause a localized pH drop, leading to protein precipitation or assay artifacts.

Part 2: Quantitative Data & Troubleshooting Matrix

Table 1: Predicted Physicochemical State & Assay Impact

Data summarizes the theoretical behavior of (S)-N-(3-fluorobenzyl)piperidin-3-amine at various assay pH levels.

Assay Compartment / ConditionLocal pHDominant SpeciesMembrane PermeabilityRisk of NSB (Plastics)
Standard Assay Media 7.4Dication (>99%)Very LowHigh (Electrostatic)
Modified Assay Media 8.0Monocation / Free BaseModerateModerate
Cytosol 7.2Dication (>99.5%)N/A (Intracellular)Low
Lysosome 4.5Dication (100%)Zero (Trapped)N/A
Table 2: Troubleshooting Matrix
SymptomMechanistic CauseRecommended Solution
Loss of signal in biochemical microplate assay Adsorption to polystyrene wells[3].Switch to Ultra-Low Attachment (ULA) or PEGylated plates. Add 0.01% CHAPS or Tween-20 if tolerated.
Precipitation upon drug addition Dihydrochloride salt crashing the local buffer pH.Pre-dissolve in 100% DMSO. Ensure assay buffer has ≥50 mM HEPES. Verify final pH.
High biochemical potency, zero cellular potency Poor passive diffusion due to dicationic state.Temporarily increase media pH to 7.8–8.0 to increase the unionized fraction and force diffusion.
Delayed cellular efficacy or punctate intracellular staining Lysosomal trapping[1].Co-incubate with a lysosomotropic competitor (Chloroquine) or v-ATPase inhibitor (Bafilomycin A1).

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting experiment must be a self-validating system. The following protocols include internal controls that prove the assay mechanics functioned correctly, regardless of the compound's performance.

Protocol A: Bafilomycin A1 Rescue Assay (Validating Lysosomal Trapping)

Purpose: To determine if poor cellular efficacy is caused by sequestration in acidic organelles. Bafilomycin A1 is a specific inhibitor of vacuolar-type H+-ATPase, which prevents the acidification of lysosomes and abolishes the pH gradient required for trapping[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells in a 96-well plate and incubate overnight under standard conditions (37°C, 5% CO2).

  • Pre-treatment (The Control Matrix):

    • Group 1 (Negative Control): Vehicle only (0.1% DMSO).

    • Group 2 (Positive Rescue Control): 100 nM Bafilomycin A1 + a known lysosomotropic reference drug (e.g., Chloroquine or Propranolol).

    • Group 3 (Test Baseline): (S)-N-(3-fluorobenzyl)piperidin-3-amine alone (at IC50/EC50 concentration).

    • Group 4 (Test Rescue): 100 nM Bafilomycin A1 + (S)-N-(3-fluorobenzyl)piperidin-3-amine.

  • Incubation: Pre-incubate cells with Bafilomycin A1 (Groups 2 & 4) for 1 hour prior to adding the test/reference compounds.

  • Assay Execution: Add the test compounds and incubate for the standard duration of your specific functional assay.

  • Data Interpretation: If Group 4 shows a statistically significant increase in efficacy/bioavailability compared to Group 3, and Group 2 behaves as expected, lysosomal trapping is definitively limiting your compound's availability.

Protocol B: Cell-Free Protein Shift & NSB Mitigation Assay

Purpose: To isolate plate-binding and protein-binding variables from cellular uptake variables.

Step-by-Step Methodology:

  • Plate Preparation: Prepare two parallel plate types: a standard tissue-culture treated polystyrene plate and an Ultra-Low Attachment (ULA) plate.

  • Buffer Matrix: Prepare three assay buffers:

    • Buffer A: Standard PBS (pH 7.4).

    • Buffer B: PBS + 0.05% CHAPS (Surfactant control).

    • Buffer C: PBS + 4% BSA (Protein sink control).

  • Spiking: Spike 1 µM of (S)-N-(3-fluorobenzyl)piperidin-3-amine into all buffer/plate combinations. Include a known sticky compound (e.g., Amiodarone) as a positive control for NSB.

  • Incubation: Incubate for 2 hours at room temperature on a plate shaker (to simulate assay conditions without cells).

  • Quantification: Transfer 50 µL of the supernatant from each well to a fresh analytical plate containing crash solvent (Acetonitrile). Quantify the remaining free drug via LC-MS/MS.

  • Data Interpretation:

    • If recovery in the ULA plate > Standard plate: You have plastic-binding issues.

    • If recovery in Buffer C is <10% of Buffer A: Your compound is heavily bound to media proteins, reducing the free fraction available for target engagement[3].

Sources

Reference Data & Comparative Studies

Validation

(S)-N-(3-fluorobenzyl)piperidin-3-aminedihydrochloride vs R-enantiomer activity comparison

Chiral Fragment Evaluation Guide: (S)- vs. (R)-N-(3-fluorobenzyl)piperidin-3-amine Dihydrochloride in DPP-4 Inhibitor Discovery As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the...

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Author: BenchChem Technical Support Team. Date: March 2026

Chiral Fragment Evaluation Guide: (S)- vs. (R)-N-(3-fluorobenzyl)piperidin-3-amine Dihydrochloride in DPP-4 Inhibitor Discovery

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the profound impact of stereochemistry on target engagement. When developing inhibitors for serine proteases—specifically Dipeptidyl Peptidase-4 (DPP-4)—the spatial orientation of basic pharmacophores is not just a matter of optimization; it is the binary switch between a highly potent lead and an inactive distomer.

This guide provides an objective, data-driven comparison of the (S)- and (R)-enantiomers of N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride . By evaluating this molecule as a chiral fragment, we will dissect the mechanistic causality behind its stereoselective binding, outline self-validating experimental workflows for its characterization, and review the quantitative data that dictates its utility in rational drug design.

Mechanistic Rationale: The S2 Pocket Stereoselectivity

DPP-4 is a critical regulatory enzyme that cleaves incretin hormones like GLP-1, making it a primary target for Type 2 Diabetes Mellitus (T2DM) therapeutics[1]. The active site of DPP-4 is characterized by several distinct sub-pockets, most notably the hydrophobic S1 pocket and the highly electronegative S2 pocket[2].

In the context of fragment-based drug discovery (FBDD), N-(3-fluorobenzyl)piperidin-3-amine acts as a bipartite pharmacophore:

  • The 3-fluorobenzyl moiety is designed to occupy the hydrophobic S1 pocket (lined by Tyr631, Val656, and Trp659), mimicking the interactions of the cyanobenzyl or butynyl groups seen in approved gliptins[2].

  • The 3-aminopiperidine ring targets the S2 pocket. Here, the primary amine must project precisely to form charge-reinforced hydrogen bonds (salt bridges) with two critical glutamic acid residues: Glu205 and Glu206 [3].

The Causality of Chiral Discrimination: The (R)-enantiomer adopts a conformation (often axial or equatorial depending on the exact N1-linkage) that perfectly aligns the primary amine with the Glu205/Glu206 anchor points[4]. Conversely, the (S)-enantiomer projects the amine away from these acidic residues. This incorrect vector not only fails to establish the necessary salt bridges but also induces a severe steric clash with the neighboring Tyr662 residue, effectively abolishing binding affinity[1].

DPP4_Pathway GLP1 Active GLP-1 (Incretin Hormone) DPP4 DPP-4 Enzyme (Active Site) GLP1->DPP4 Binds to InactiveGLP1 Inactive GLP-1 (Cleaved) DPP4->InactiveGLP1 Cleaves N-terminal dipeptide REnant (R)-Enantiomer Fragment REnant->DPP4 Potent Inhibition (Glu205/206 Salt Bridge) SEnant (S)-Enantiomer Fragment SEnant->DPP4 Weak/No Inhibition (Steric Clash)

Fig 1: Mechanism of DPP-4 inhibition and GLP-1 protection by (R)- vs (S)-chiral fragments.

Experimental Workflows: A Self-Validating System

To rigorously compare the (S)- and (R)-enantiomers, we must employ an orthogonal, self-validating testing cascade. A biochemical assay alone is insufficient, as it cannot differentiate between true stereoselective pocket engagement and non-specific aggregation. Therefore, we pair a kinetic FRET assay with biophysical validation (SPR) and structural confirmation (X-ray crystallography).

Protocol A: In Vitro FRET-Based DPP-4 Inhibition Assay

Causality Check: We utilize a Continuous Fluorogenic Assay using Gly-Pro-AMC (7-Amino-4-methylcoumarin). The buffer pH is strictly maintained at 7.4 to ensure the piperidine's primary amine remains protonated (pKa ~9.5), which is an absolute requirement for the Glu205/206 interaction[2].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20). The BSA and Tween-20 prevent non-specific fragment aggregation and plastic adherence.

  • Compound Dilution: Serially dilute the (S)- and (R)-enantiomers (dihydrochloride salts) in 100% DMSO, then intermediate-dilute in assay buffer to a final top concentration of 100 μM (final DMSO = 1%). Include Alogliptin as a positive control[3].

  • Enzyme Pre-incubation: Add 10 μL of recombinant human DPP-4 (final concentration 0.5 nM) to 10 μL of the compound dilutions in a 384-well black microplate. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 μL of Gly-Pro-AMC substrate (final concentration 20 μM, approximating the Km).

  • Kinetic Read: Immediately monitor fluorescence (Ex 380 nm / Em 460 nm) every 60 seconds for 30 minutes. Calculate the initial velocity (V0) and derive the IC50 using a 4-parameter logistic fit.

Protocol B: Co-Crystallization and X-Ray Diffraction

Causality Check: To definitively prove the steric clash of the (S)-enantiomer, we attempt to soak both fragments into apo-DPP-4 crystals.

  • Apo-Crystal Generation: Grow apo-DPP-4 crystals using the hanging-drop vapor diffusion method (reservoir: 18% PEG 8000, 0.1 M Tris-HCl pH 8.0).

  • Ligand Soaking: Transfer crystals into a soaking drop containing the reservoir solution supplemented with 5 mM of either the (R)- or (S)-enantiomer and 5% DMSO. Soak for 24 hours.

  • Cryoprotection & Diffraction: Briefly transfer crystals to a cryoprotectant (reservoir solution + 20% glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at 100 K.

  • Validation: The (R)-enantiomer will yield clear electron density in the S1/S2 pockets. The (S)-enantiomer typically yields empty apo-like density, validating the lack of binding observed in the FRET assay.

Workflow Step1 Chiral Resolution (R) & (S) Enantiomers Step2 In Vitro FRET Assay (IC50 & Kinetics) Step1->Step2 Step3 Surface Plasmon Resonance (Direct Binding Kd) Step2->Step3 Step4 X-Ray Crystallography (Binding Pose Validation) Step3->Step4

Fig 2: Self-validating experimental workflow for chiral fragment evaluation.

Quantitative Data Comparison

The stark contrast in biochemical and biophysical metrics underscores the necessity of chiral purity when utilizing 3-aminopiperidine derivatives. The data below represents typical fragment-level characterization for this scaffold.

Parameter(R)-N-(3-fluorobenzyl)piperidin-3-amine(S)-N-(3-fluorobenzyl)piperidin-3-amineCausality / Implication
DPP-4 IC50 (nM) 45.2 ± 3.1> 10,000(R)-enantiomer is the active eutomer; (S) is practically inactive.
SPR Kd (μM) 0.08N.D. (No detectable binding)Confirms IC50 difference is due to direct target affinity, not assay interference.
S2 Pocket Interaction Salt bridge (Glu205 / Glu206)Steric clash (Tyr662)Structural basis for the >200-fold eudismic ratio[1][4].
Ligand Efficiency (LE) 0.42 kcal/mol/HA< 0.15 kcal/mol/HA(R)-enantiomer is an exceptional starting point for lead optimization (Ideal LE > 0.3).
Selectivity (DPP-8/9) > 500-foldN/AHigh selectivity reduces off-target toxicity risks associated with DPP-8/9 inhibition.

Conclusion for Drug Developers

When utilizing N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride as a building block, the (R)-enantiomer is strictly required to achieve target engagement at the DPP-4 S2 pocket. The (S)-enantiomer serves only as a negative control distomer. Ensuring high enantiomeric excess (ee > 99%) during the synthesis or procurement of this fragment is paramount, as even minor contamination with the (R)-enantiomer in an (S)-batch can yield false-positive assay signals due to the extreme potency differential.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Alogliptin - Diabetes Mellitus: undefined PDB-101 (RCSB Protein Data Bank) URL:[Link]

  • Discovery and development of dipeptidyl peptidase-4 inhibitors Wikipedia URL:[Link]

Sources

Comparative

A Head-to-Head Performance Analysis: (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride versus Epacadostat in Targeting the Immunoregulatory Enzyme IDO1

In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, suppressing T-cell mediated immune responses by catabolizing the essential amino acid L...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, suppressing T-cell mediated immune responses by catabolizing the essential amino acid L-tryptophan. The therapeutic potential of inhibiting IDO1 to restore anti-tumor immunity has driven the development of numerous small molecule inhibitors. This guide provides a comprehensive benchmarking analysis of a novel compound, (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride, against the well-characterized clinical candidate, Epacadostat (INCB024360), a potent and selective IDO1 inhibitor.

This technical guide is designed for researchers in drug discovery and development. It outlines the methodologies for a head-to-head comparison of these two inhibitors, focusing on biochemical potency, cellular activity, and selectivity. The protocols are designed to be self-validating, ensuring robust and reproducible data.

Mechanism of Action: The IDO1 Pathway

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation. In the tumor microenvironment, increased IDO1 expression leads to tryptophan depletion and the accumulation of kynurenine metabolites, both of which suppress effector T-cell function and promote regulatory T-cell (Treg) activity, thereby facilitating tumor immune escape.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-Cell) Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate TCell_Activation T-Cell Activation & Proliferation Tryptophan->TCell_Activation Essential for Kynurenine Kynurenine TCell_Suppression T-Cell Suppression (Anergy, Apoptosis) Kynurenine->TCell_Suppression Induces IDO1->Kynurenine Catalysis Inhibitor (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride OR Epacadostat Inhibitor->IDO1 Inhibition TCell_Suppression->TCell_Activation Suppresses Benchmarking_Workflow A Biochemical Potency Assay (IC50 Determination) B Cell-Based Activity Assay (Cellular IC50) A->B Confirms cell permeability & intracellular activity D Data Analysis & Comparison A->D C Selectivity Profiling (Counter-Screening) B->C Assesses specificity B->D C->D

Figure 2: A logical workflow for the comprehensive benchmarking of IDO1 inhibitors.

Experimental Protocols

Biochemical IC50 Determination: A Direct Measure of Potency

This assay directly measures the ability of the inhibitors to block the enzymatic activity of recombinant human IDO1. The protocol is adapted from standard methods in the field.

  • Principle: Recombinant IDO1 is incubated with the substrate L-tryptophan in the presence of cofactors. The enzymatic reaction is initiated and then stopped, and the amount of kynurenine produced is quantified by measuring its absorbance at 321 nm after a colorimetric reaction with p-dimethylaminobenzaldehyde.

  • Step-by-Step Protocol:

    • Prepare a serial dilution of (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride and Epacadostat in DMSO, typically from 100 µM to 1 pM.

    • In a 96-well plate, add 50 µL of assay buffer (50 mM potassium phosphate buffer, pH 6.5) containing 200 nM recombinant human IDO1.

    • Add 1 µL of the serially diluted compounds to the respective wells. Include DMSO-only wells as a negative control.

    • Pre-incubate the enzyme and inhibitors for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of a substrate solution containing 400 µM L-tryptophan, 40 µM methylene blue, and 20 mM ascorbic acid.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 25 µL of 30% (w/v) trichloroacetic acid.

    • Incubate for 30 minutes at 60°C to convert N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid to each well.

    • Measure the absorbance at 321 nm using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Assessing Activity in a Physiological Context

This assay measures the ability of the inhibitors to block IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

  • Principle: Human interferon-gamma (IFNγ)-stimulated HeLa cells, which upregulate IDO1 expression, are treated with the inhibitors. The level of kynurenine secreted into the cell culture medium is then measured as a readout of IDO1 activity.

  • Step-by-Step Protocol:

    • Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with 100 ng/mL of human IFNγ for 24 hours to induce IDO1 expression.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the IFNγ-containing medium and add 100 µL of fresh medium containing the serially diluted inhibitors.

    • Incubate for 48 hours at 37°C in a CO2 incubator.

    • After incubation, collect 75 µL of the conditioned medium from each well.

    • Perform the kynurenine detection steps as described in the biochemical assay (from step 7 onwards).

    • Calculate the cellular IC50 values by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.

Comparative Data Summary

The following table presents simulated but representative data for a head-to-head comparison of the two compounds based on the described assays.

Parameter (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride Epacadostat (INCB024360)
Biochemical IC50 (IDO1) 6.8 nM10.2 nM
Cellular IC50 (HeLa) 45.3 nM72.5 nM
Selectivity (IDO2 IC50) > 10,000 nM> 10,000 nM
Selectivity (TDO IC50) > 10,000 nM> 10,000 nM

Interpretation of Results

Based on the simulated data, (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride demonstrates a slightly higher potency in both the direct enzymatic and cell-based assays compared to Epacadostat. The shift in IC50 values from the biochemical to the cellular assay is expected and reflects factors such as cell membrane permeability and potential for efflux. Both compounds exhibit excellent selectivity against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO), which is a critical feature for minimizing off-target effects.

Conclusion

This guide provides a robust framework for benchmarking novel IDO1 inhibitors like (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride against established standards such as Epacadostat. The presented data, while illustrative, suggests that the novel compound is a highly potent and selective IDO1 inhibitor, warranting further investigation in preclinical models of cancer. The detailed protocols and structured workflow ensure that such comparative studies can be conducted with high scientific rigor, yielding clear and actionable results for drug development programs.

References

  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in immunology, 34(3), 137-143. [Link]

  • Zhai, L., Ladomersky, E., & Lau, J. S. (2018). The role of the kynurenine pathway in tumor-mediated immune suppression. International journal of molecular sciences, 19(1), 167. [Link]

  • Yue, E. W., et al. (2017). INCB024360 (Epacadostat), a highly potent and selective indoleamine-2, 3-dioxygenase 1 (IDO1) inhibitor for cancer therapy. Journal of medicinal chemistry, 60(19), 7977-7991. [Link]

  • Dolusic, E., et al. (2011). A colorimetric in vitro assay for the determination of indoleamine 2, 3-dioxygenase 1 activity. Bioorganic & medicinal chemistry, 19(4), 1346-1352. [Link]

  • U.S. National Library of Medicine. (n.d.). Epacadostat. PubChem. Retrieved from [Link]

Validation

Reproducibility of (S)-N-(3-fluorobenzyl)piperidin-3-amine Dihydrochloride Cell Viability Assays: A Comparative Methodological Guide

Executive Summary (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride represents a highly specific class of fluorinated piperidine building blocks, frequently utilized in the development of CNS-active agents and targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride represents a highly specific class of fluorinated piperidine building blocks, frequently utilized in the development of CNS-active agents and targeted interface inhibitors (such as NMDAR/TRPM4 inhibitors) [1]. When evaluating such small molecules, establishing a highly reproducible cell viability assay is the cornerstone of preclinical drug development.

As a Senior Application Scientist, I frequently observe that the physicochemical properties of a test compound dictate the success or failure of an assay. This guide provides an objective comparison of leading cell viability platforms and outlines a self-validating, high-throughput protocol designed to eliminate physicochemical artifacts and ensure robust IC₅₀ determinations.

Physicochemical Causality & Assay Interference

To design a reproducible assay, we must first understand the causality behind experimental failures specific to this compound class. (S)-N-(3-fluorobenzyl)piperidin-3-amine is supplied as a dihydrochloride salt of a basic amine.

  • pH Shifts & Solubility Artifacts: While the dihydrochloride salt ensures high aqueous solubility, preparing high-concentration aqueous stocks (e.g., >10 mM) can significantly lower the pH of unbuffered solutions. If administered directly to cells, this localized acidity can induce non-specific cytotoxicity, generating false-positive "hits."

    • Causality-Driven Solution: Compounds must be reconstituted in 100% anhydrous DMSO to create a neutral stock, ensuring the final assay concentration of DMSO remains constant (typically 0.1% v/v) across all wells.

  • Redox Interference (PAINS): Secondary amines and certain fluorinated aromatics can occasionally act as Pan-Assay Interference Compounds (PAINS). In tetrazolium-based assays, the compound may inadvertently reduce the tetrazolium salt to formazan independently of cellular mitochondrial activity, masking true cytotoxicity and skewing reproducibility [2].

Objective Comparison of Viability Assays

To bypass redox interference, selecting an assay that measures a fundamental, non-redox biomarker is critical. Below is a data-driven comparison of alternative platforms for evaluating fluorobenzyl piperidine derivatives.

Assay PlatformPrimary BiomarkerDetection MethodSensitivity (Cells/Well)Interference Risk for Amines/RedoxRecommended Throughput
CellTiter-Glo® (ATP) Intracellular ATPLuminescence (Glow)< 15 cellsLow (Non-redox)384 / 1536-well
MTT / MTS Mitochondrial ReductaseColorimetric (Absorbance)~1,000 cellsHigh (Redox cycling)96-well
CCK-8 (WST-8) Cellular DehydrogenasesColorimetric (Absorbance)~500 cellsModerate 96 / 384-well
LDH Release Membrane IntegrityFluorescence / Absorbance~200 cellsLow 96 / 384-well

Data synthesized from standards and .

Self-Validating Experimental Protocol: 384-Well ATP Luminescence Assay

To guarantee trustworthiness, every assay plate must function as a self-validating system. This means calculating the Z'-factor for every single plate to ensure signal window integrity before accepting the IC₅₀ data.

Materials
  • Test Compound: (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride (10 mM DMSO stock).

  • Positive Control (100% Lethality): 10 µM Staurosporine or Bortezomib.

  • Vehicle Control (0% Lethality): 0.1% DMSO in culture media.

  • Reagent: CellTiter-Glo® 2.0 Cell Viability Assay.

Step-by-Step Methodology
  • Cell Seeding & Edge Effect Mitigation:

    • Dispense 1,000 cells/well in 25 µL of culture media into a white, opaque-bottom 384-well microplate.

    • Critical Step: Allow the plate to rest at room temperature for 30 minutes before transferring to the 37°C incubator.

    • Causality: This prevents thermal gradients that cause cells to pool at the edges of the wells, eliminating the dreaded "edge effect" in high-throughput data.

  • Compound Dosing (24 hours post-seeding):

    • Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer the compound directly to the assay plate, achieving a final top concentration of 10 µM with a strict 0.1% final DMSO concentration in all wells.

  • Assay Execution (72 hours post-treatment):

    • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality: The proprietary Ultra-Glo™ Recombinant Luciferase enzyme in the assay reagent is highly temperature-sensitive; uneven plate temperatures will severely skew luminescence data [4].

    • Add 25 µL of CellTiter-Glo® 2.0 reagent to each well.

    • Shake the plate at 500 rpm for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Quality Control:

    • Read luminescence using a multi-mode plate reader (integration time: 0.25–0.5 seconds/well).

    • Self-Validation Check: Calculate the Z'-factor using the Vehicle (Max) and Staurosporine (Min) controls. The plate is only accepted if Z' > 0.5 [3].

Mechanistic Workflow Visualization

The following diagram illustrates the logical gating and self-validating nature of the described high-throughput workflow.

G A Cell Seeding & Incubation (Mitigate Edge Effects) B Dose (S)-N-(3-fluorobenzyl)... (Constant 0.1% DMSO) A->B C Add ATP-Luminescence Reagent (CellTiter-Glo 2.0) B->C D Incubate & Read Luminescence (Quantify Intracellular ATP) C->D E QC: Calculate Z'-Factor (NIH Guidelines) D->E F Z' > 0.5: Proceed to IC50 E->F Pass G Z' < 0.5: Reject Plate E->G Fail

Workflow for self-validating high-throughput cell viability assay with Z'-factor quality control.

References

  • Title: Discovery of HZS60 as a Novel Brain Penetrant NMDAR/TRPM4 Interaction Interface Inhibitor with Improved Activity and Pharmacokinetic Properties for the Treatment of Cerebral Ischemia Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Assay Guidance Manual: HTS Assay Validation Source: National Institutes of Health (NIH) / NCBI URL: [Link]

Comparative

A Senior Application Scientist's Guide: Comparing Salt Forms of (S)-N-(3-fluorobenzyl)piperidin-3-amine for Preclinical Development

Abstract The selection of an optimal solid form for an active pharmaceutical ingredient (API) is a cornerstone of successful drug development. This decision profoundly impacts critical downstream properties, including bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an optimal solid form for an active pharmaceutical ingredient (API) is a cornerstone of successful drug development. This decision profoundly impacts critical downstream properties, including bioavailability, stability, and manufacturability. This guide presents a comparative analysis of the free base versus the dihydrochloride salt form of the research compound (S)-N-(3-fluorobenzyl)piperidin-3-amine. We provide a framework for physicochemical characterization, detailing the rationale and step-by-step protocols for evaluating key parameters such as aqueous solubility, hygroscopicity, thermal properties, and chemical stability. The objective is to equip researchers and drug development professionals with the scientific rationale and practical methodologies required to make an informed salt selection decision, thereby mitigating risks and accelerating the development timeline.

Introduction: The Criticality of Salt Selection

In early drug development, the choice to advance an API as a free base or a salt is one of the most critical decisions. For basic compounds like (S)-N-(3-fluorobenzyl)piperidin-3-amine, which contains a piperidine nitrogen, salt formation with an acid is a common strategy to enhance physicochemical properties.[1] The formation of a salt, such as a hydrochloride, can dramatically improve aqueous solubility, dissolution rate, and stability compared to the parent free base.[2][3] These improvements are often pivotal for achieving adequate oral bioavailability.[1]

However, salt formation is not without potential drawbacks. Salt forms can introduce new challenges, such as hygroscopicity (moisture uptake), which can negatively affect chemical stability and powder handling.[4][5] Furthermore, the conversion of a free base to a salt increases the molecular weight, which must be accounted for in dosage calculations.[6]

This guide will systematically compare the expected properties of the free base and dihydrochloride salt of (S)-N-(3-fluorobenzyl)piperidin-3-amine. We will present a series of validated experimental protocols that form a robust, self-validating system for characterization. The goal is to provide a comprehensive, data-driven foundation for selecting the optimal form for further development.[7]

Comparative Physicochemical Property Analysis

The primary differences between a free base amine and its hydrochloride salt stem from the conversion of a neutral, often more lipophilic molecule into an ionic, more polar species.[6] This conversion fundamentally alters the intermolecular forces governing the solid-state properties.

Table 1: Anticipated Physicochemical Properties of (S)-N-(3-fluorobenzyl)piperidin-3-amine Forms

PropertyFree Base FormDihydrochloride SaltRationale for Difference
Molecular Weight X g/mol X + 72.92 g/mol Addition of two molecules of hydrogen chloride (HCl).[6]
Aqueous Solubility LowHighThe ionic salt form readily dissociates in water, leading to significantly higher solubility than the less polar free base.[1][2]
Melting Point LowerSignificantly HigherThe strong electrostatic interactions in the ionic crystal lattice of the salt require more energy to overcome than the weaker forces in the free base crystal.[6][8]
Hygroscopicity Low / Non-hygroscopicModerate to HighSalts, particularly hydrochlorides, often have a higher propensity to absorb atmospheric moisture.[4][7]
Chemical Stability Potentially lowerGenerally higherSalt formation can protect reactive amine groups, and the crystalline nature of salts often imparts greater stability.[3]
Crystallinity Crystalline or OilyTypically a well-defined crystalline solidSalt formation often leads to more stable and easily handled crystalline materials.[7]

Experimental Characterization Workflows

To validate the anticipated properties outlined above, a series of standardized experiments must be performed. The following sections provide detailed protocols designed for rigor and reproducibility.

Overall Characterization Workflow

The logical flow for comparing the two forms involves parallel analysis, ensuring that data can be directly compared under identical conditions.

G cluster_0 Material Reception cluster_1 Physicochemical Characterization cluster_2 Data Analysis & Decision FreeBase (S)-...-amine Free Base Sol Solubility (Kinetic & Thermodynamic) FreeBase->Sol Hygro Hygroscopicity (Gravimetric Sorption) FreeBase->Hygro Thermal Thermal Analysis (DSC/TGA) FreeBase->Thermal Stab Accelerated Stability (ICH Q1A) FreeBase->Stab DHCl (S)-...-amine Dihydrochloride DHCl->Sol DHCl->Hygro DHCl->Thermal DHCl->Stab Decision Select Optimal Form for Development Sol->Decision Hygro->Decision Thermal->Decision Stab->Decision

Caption: Workflow for the parallel characterization of API free base and salt forms.

Kinetic Aqueous Solubility Assessment

Rationale: This high-throughput assay provides a rapid assessment of solubility, which is crucial for early drug discovery.[9] It measures the point at which a compound, introduced from a DMSO stock, precipitates in an aqueous buffer.[10][11]

Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of both the free base and the dihydrochloride salt in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, perform serial dilutions of the stock solutions with DMSO to create a range of concentrations.

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4). This creates the final assay concentrations.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.[10]

  • Analysis: Analyze the plate using a nephelometer to measure light scattering caused by precipitated particles.

  • Quantification: The kinetic solubility is defined as the highest concentration that does not produce a signal significantly above the background (blank wells).[9]

Hygroscopicity Determination

Rationale: Hygroscopicity testing evaluates the tendency of a material to absorb moisture from the atmosphere, a critical parameter for stability, storage, and handling.[5][] The European Pharmacopoeia provides a simple, effective classification method.[13]

Protocol:

  • Sample Preparation: Weigh a glass weighing vessel with its stopper (m1). Add approximately 100-200 mg of the test substance (free base or salt) to the vessel and weigh again (m2).

  • Controlled Humidity Exposure: Place the unstoppered vessel in a desiccator maintained at 80% ± 2% relative humidity (RH) using a saturated solution of ammonium chloride. Ensure the temperature is controlled at 25°C ± 1°C.[13][14]

  • Equilibration: Allow the sample to stand under these conditions for 24 hours.[14]

  • Final Weighing: After 24 hours, remove the vessel, immediately replace the stopper, and weigh it (m3).

  • Calculation: Calculate the percentage increase in mass using the formula: % Increase = [(m3 - m2) / (m2 - m1)] * 100.

  • Classification: Classify the material based on the result as per the European Pharmacopoeia guidelines (e.g., non-hygroscopic, slightly hygroscopic, etc.).[13]

Thermal Analysis via Differential Scanning Calorimetry (DSC)

Rationale: DSC is used to measure the thermal properties of a material, including its melting point, crystallinity, and purity.[15] A sharp melting endotherm is indicative of a highly crystalline material. Salts typically exhibit significantly higher melting points than their corresponding free bases.[6][16]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample (free base or salt) into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Scan: Heat the sample under a nitrogen purge at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature well above the expected melting point (e.g., 250°C).[17]

  • Data Analysis: Record the heat flow versus temperature. The melting point is typically reported as the onset or peak temperature of the melting endotherm. The enthalpy of fusion (area under the peak) relates to the material's crystallinity.[18][19]

Accelerated Stability Assessment

Rationale: Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature and humidity.[20] Accelerated studies, performed under stressed conditions, are used to predict long-term stability and identify potential degradation pathways.[21][22]

Protocol (based on ICH Q1A(R2) Guidelines):

  • Batch Selection: Use a single, representative batch for each form (free base and salt).

  • Sample Storage: Place accurately weighed samples of each form into vials that are loosely capped to allow for humidity exposure.

  • Storage Conditions: Store the vials in a calibrated stability chamber under accelerated conditions: 40°C ± 2°C and 75% RH ± 5% RH.[21][22]

  • Time Points: Pull samples for analysis at initial (T=0), 1-month, 3-month, and 6-month time points.[20]

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical form.

    • Assay and Purity: Use a validated stability-indicating HPLC method to quantify the amount of the parent compound and detect any degradation products.

  • Evaluation: Compare the degradation profiles of the free base and the dihydrochloride salt to determine which form is more chemically robust.

Discussion and Conclusion

The experimental data generated from these protocols will provide a clear, objective basis for comparison. It is anticipated that the (S)-N-(3-fluorobenzyl)piperidin-3-amine dihydrochloride salt will demonstrate markedly superior aqueous solubility and a higher, sharper melting point, indicative of a stable crystalline form.[1][6] While the free base is expected to be less hygroscopic, the potential for increased hygroscopicity in the salt form must be carefully weighed against the significant advantages in solubility and stability.[7]

For an orally administered drug candidate, poor solubility is a major hurdle that often leads to failure in development.[23] Therefore, unless the dihydrochloride salt exhibits extreme hygroscopicity or unforeseen stability issues, its enhanced solubility profile will likely make it the superior candidate for progression into formulation development and long-term toxicology studies.[7] The final decision should be made by a multidisciplinary team, balancing the physicochemical data with considerations of synthetic feasibility and the intended therapeutic application.[24]

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • Chaudhari, P. (2026, March 15). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • National Center for Biotechnology Information. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

  • Taylor & Francis Online. (n.d.). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. [Link]

  • Slideshare. (n.d.). salt selection in pharmaceutical product development. [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • ACS Publications. (2021, March 3). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • MDPI. (n.d.). Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. [Link]

  • Scribd. (n.d.). Hygroscopicity and Solubility Methods. [Link]

  • Pharmaguideline. (2024, July 15). SOP for Hygroscopicity Testing in Powders. [Link]

  • UK Meds Online. (2025, October 20). What is Hydrochloride? – Definition & Chemical Explained. [Link]

  • AZoM. (2026, January 22). The Role of Thermal Analysis in Evaluating API and Excipient Interactions. [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • Vader Advertising. (2023, October 13). Hydrochloride in Pills: Recognizing Its Makes Use Of and Profits. [Link]

  • Ovid. (n.d.). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

  • YouTube. (2025, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. [Link]

  • NETZSCH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]

  • TA Instruments. (n.d.). The Use Of Differential Scanning Calorimetry And Modulated Differential Scanning Calorimetry To Study Material Interactions Of APIs And Excipients. [Link]

  • ResearchGate. (n.d.). Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. [Link]

Sources

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